BV6
Description
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(2S)-1-[6-[[(2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoyl]amino]hexylamino]-1-oxo-3,3-diphenylpropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H96N10O8/c1-47(71-3)63(81)75-59(53-37-21-11-22-38-53)69(87)79-45-27-41-55(79)65(83)77-61(57(49-29-13-7-14-30-49)50-31-15-8-16-32-50)67(85)73-43-25-5-6-26-44-74-68(86)62(58(51-33-17-9-18-34-51)52-35-19-10-20-36-52)78-66(84)56-42-28-46-80(56)70(88)60(54-39-23-12-24-40-54)76-64(82)48(2)72-4/h7-10,13-20,29-36,47-48,53-62,71-72H,5-6,11-12,21-28,37-46H2,1-4H3,(H,73,85)(H,74,86)(H,75,81)(H,76,82)(H,77,83)(H,78,84)/t47-,48-,55-,56-,59-,60-,61-,62-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXJXGNXKOVBJV-YLOPQIBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCCCCCNC(=O)C(C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCCCCCNC(=O)[C@H](C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H96N10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1205.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of BV6: A Technical Guide
BV6 is a synthetic, cell-permeable, bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that functions as a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs). By mimicking the endogenous pro-apoptotic protein SMAC/DIABLO, this compound selectively targets and neutralizes key IAP family members, thereby promoting programmed cell death in cancer cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Targeting the Inhibitor of Apoptosis Proteins (IAPs)
The primary molecular targets of this compound are the cellular Inhibitor of Apoptosis Protein 1 (cIAP1), cellular Inhibitor of Apoptosis Protein 2 (cIAP2), and X-linked Inhibitor of Apoptosis Protein (XIAP).[1][2] These proteins are frequently overexpressed in cancer cells, contributing to therapeutic resistance and tumor survival.[3] this compound binds to the Baculoviral IAP Repeat (BIR) domains of these IAPs, initiating a cascade of events that ultimately leads to apoptosis or necroptosis.[3]
The binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent rapid degradation by the proteasome.[1][4] This degradation is a critical step in the mechanism of action, as it removes the inhibitory control that cIAPs exert on cell death signaling pathways. By antagonizing XIAP, this compound prevents the inhibition of caspases, the key executioners of apoptosis.[5][6]
Induction of Apoptosis
This compound can induce apoptosis through both the extrinsic and intrinsic pathways, depending on the cellular context.[5]
Extrinsic Apoptosis Pathway
In many cancer cell lines, this compound's primary mechanism for inducing apoptosis is through the potentiation of the extrinsic, death receptor-mediated pathway.[5] The degradation of cIAP1/2 by this compound leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway.[4] This signaling cascade results in the production and secretion of Tumor Necrosis Factor-alpha (TNFα).[5][7]
The secreted TNFα can then act in an autocrine or paracrine manner, binding to its receptor, TNFR1, on the cell surface.[7] This engagement, in the absence of the protective effects of cIAPs, leads to the formation of a death-inducing signaling complex (DISC) and the activation of caspase-8.[5] Activated caspase-8 then initiates a caspase cascade, culminating in the activation of effector caspases like caspase-3 and leading to the execution of apoptosis.[4]
Intrinsic Apoptosis Pathway
In some cellular contexts, this compound can also promote apoptosis through the intrinsic, or mitochondrial, pathway.[5] This pathway is initiated by cellular stress, which leads to the release of pro-apoptotic factors like SMAC/DIABLO and cytochrome c from the mitochondria.[8] By mimicking SMAC, this compound can directly antagonize XIAP's inhibition of caspases that are activated downstream of mitochondrial events, such as caspase-9.[5] This enhances the apoptotic signal originating from the mitochondria.
Induction of Necroptosis
In apoptosis-resistant cancer cells, particularly those with deficient caspase-8 activity, this compound can induce an alternative form of programmed cell death called necroptosis.[1][9] The degradation of cIAPs by this compound is also a key initiating event in this pathway.
The removal of cIAP1 allows for the deubiquitination and stabilization of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1).[1] In the absence of active caspase-8, RIPK1 can then interact with RIPK3 to form a signaling complex known as the necrosome.[10] The necrosome also includes the Mixed Lineage Kinase domain-Like protein (MLKL).[9][11]
Phosphorylation of MLKL by RIPK3 leads to its oligomerization and translocation to the plasma membrane.[11] At the membrane, oligomerized MLKL disrupts membrane integrity, leading to cell swelling, lysis, and the release of cellular contents, characteristic features of necroptosis.[10]
Sensitization to Other Therapies
A significant aspect of this compound's mechanism of action is its ability to sensitize cancer cells to other anti-cancer treatments, such as chemotherapy and radiotherapy.[5][12][13] By lowering the apoptotic threshold through the inhibition of IAPs, this compound can enhance the efficacy of agents that induce cellular stress and DNA damage. For example, this compound has been shown to significantly enhance the radiosensitivity of non-small cell lung cancer (NSCLC) cells.[5][14][15]
Quantitative Data
| Cell Line | Assay | Parameter | Value | Reference |
| HCC193 | MTS Assay | IC50 | 7.2 µM | [6] |
| H460 | MTS Assay | IC50 | > 30 µM | [6] |
| MCF7 | MTT Assay | IC50 | 5.36 µM | [2] |
| MDA-MB-231 | MTT Assay | IC50 | 3.71 µM | [2] |
| H460 | Apoptosis Induction | IC50 | 7.2 µM | [3][16] |
| HCC193 | Radiosensitization | DER | 1.38 (at 1 µM this compound) | [5][14][15] |
| H460 | Radiosensitization | DER | 1.42 (at 5 µM this compound) | [5][14][15] |
IC50: Half-maximal inhibitory concentration; DER: Dose Enhancement Ratio
Experimental Protocols
Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cancer cells (e.g., HCC193, H460, MCF7, MDA-MB-231) in 96-well plates at a density of 5,000 cells/well in triplicate.[6] Allow cells to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 24, 48 hours).[2][6]
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay).[6]
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Immunoblotting
-
Cell Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cIAP1, XIAP, cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, p-MLKL) overnight at 4°C.[5][14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
TNFα ELISA
-
Sample Collection: Culture cells with or without this compound for the desired time. Collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for human TNFα.[5] This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Quantification: Determine the concentration of TNFα in the samples by comparing the absorbance to a standard curve.
References
- 1. invivogen.com [invivogen.com]
- 2. mdpi.com [mdpi.com]
- 3. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 4. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. SMAC Mimetic this compound Induces Cell Death in Monocytes and Maturation of Monocyte-Derived Dendritic Cells | PLOS One [journals.plos.org]
- 9. The Smac mimetic this compound cooperates with STING to induce necroptosis in apoptosis-resistant pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. ijdrug.com [ijdrug.com]
- 13. Smac Mimetic this compound Increases the Sensitivity of Cancer Cells to Doxorubicin Through Suppression of Apoptosis Inhibitors [ijdrug.com]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
BV6: A Technical Guide to its Role in the Inhibition of IAP Proteins
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BV6 is a synthetic, bivalent small molecule that functions as a second mitochondria-derived activator of caspases (Smac) mimetic.[1] It is a potent and specific antagonist of Inhibitor of Apoptosis Proteins (IAPs), primarily targeting cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[2] By mimicking the endogenous IAP inhibitor Smac/DIABLO, this compound competitively binds to the Baculoviral IAP Repeat (BIR) domains of IAPs, thereby relieving the suppression of caspases and promoting apoptosis.[1] Its mechanism involves inducing the autoubiquitination and subsequent proteasomal degradation of cIAPs and preventing XIAP from inhibiting executioner caspases.[1][3] This dual action not only triggers apoptosis directly in some cancer cells but also sensitizes them to other pro-apoptotic stimuli, such as TNF-α, TRAIL, and radiation therapy.[3][4] This document provides an in-depth technical overview of this compound's mechanism of action, its impact on key signaling pathways, quantitative efficacy data, and detailed experimental protocols for its study.
Introduction: The Rationale for IAP Antagonism
Inhibitor of Apoptosis (IAP) proteins are a family of crucial negative regulators of programmed cell death.[1] Members such as XIAP, c-IAP1, and c-IAP2 are frequently overexpressed in various malignancies, contributing to tumor survival, chemoresistance, and poor prognosis.[1][4] IAPs exert their anti-apoptotic functions through two primary mechanisms: the direct inhibition of caspases (the key executioners of apoptosis) and by modulating cell signaling pathways, such as the NF-κB pathway, to promote cell survival.[4]
-
XIAP directly binds to and inhibits initiator caspase-9 and effector caspases-3 and -7.[4]
-
cIAP1 and cIAP2 possess E3 ubiquitin ligase activity. They regulate the canonical and non-canonical NF-κB signaling pathways and can ubiquitinate other proteins to prevent cell death.[3][4]
The development of Smac mimetics like this compound is a therapeutic strategy designed to counteract this IAP-mediated survival advantage in cancer cells.[1] By antagonizing IAPs, these agents aim to restore the natural apoptotic potential of malignant cells. This compound, as a bivalent mimetic, is reported to be 100-1000 times more potent than monovalent mimetics in inducing apoptosis, highlighting its potential as a powerful therapeutic tool.[4]
Core Mechanism of Action of this compound
This compound functions as a high-affinity ligand for the BIR domains of IAP proteins. Its bivalent structure allows it to efficiently crosslink IAP molecules, leading to distinct consequences for cIAPs and XIAP.
-
Degradation of cIAP1 and cIAP2 : Upon binding to cIAP1 and cIAP2, this compound induces a conformational change that stimulates their E3 ligase activity, leading to their auto-ubiquitination and rapid degradation by the proteasome.[2][3] This depletion of cIAPs is a critical initiating event for many of this compound's downstream effects.
-
Neutralization of XIAP : this compound binds to the BIR2 and BIR3 domains of XIAP, competitively displacing it from its caspase substrates (caspase-9, -3, and -7).[1] This relieves the direct inhibition of caspases, allowing the apoptotic cascade to proceed.[4]
The combined effect of cIAP degradation and XIAP neutralization dismantles the primary defenses of cancer cells against apoptosis, priming them for cell death.
References
- 1. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 2. invivogen.com [invivogen.com]
- 3. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of BV6: A Bivalent Smac Mimetic Targeting Inhibitor of Apoptosis Proteins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
BV6 is a potent, cell-permeable, bivalent second mitochondria-derived activator of caspases (Smac) mimetic designed to antagonize the function of Inhibitor of Apoptosis Proteins (IAPs). By mimicking the N-terminal AVPI motif of the endogenous Smac/DIABLO protein, this compound binds to the Baculoviral IAP Repeat (BIR) domains of IAPs, primarily cIAP1, cIAP2, and XIAP. This interaction leads to the degradation of cIAPs, thereby liberating caspases from inhibition and promoting apoptosis in cancer cells. Furthermore, the degradation of cIAPs stabilizes NF-κB-inducing kinase (NIK), leading to the activation of the non-canonical NF-κB pathway and the production of endogenous TNF-α, which can further sensitize cancer cells to apoptosis. This whitepaper provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support its potential as a therapeutic agent in oncology.
Introduction: Targeting IAPs in Cancer Therapy
The Inhibitor of Apoptosis Proteins (IAPs) are a family of anti-apoptotic proteins that are frequently overexpressed in various human cancers, contributing to tumor progression, chemoresistance, and poor prognosis. Key members of this family include X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). These proteins function by directly binding to and inhibiting caspases, the key executioners of apoptosis, and by modulating signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.
The discovery of the endogenous IAP antagonist, Smac/DIABLO, which is released from the mitochondria during apoptosis, has paved the way for the development of small-molecule Smac mimetics. These agents are designed to mimic the action of Smac, thereby relieving the IAP-mediated suppression of apoptosis and promoting cancer cell death. This compound is a bivalent Smac mimetic, meaning it contains two Smac-mimicking motifs connected by a linker, which is believed to confer enhanced potency compared to monovalent mimetics.[1]
Discovery and Chemical Synthesis of this compound
The development of this compound emerged from structure-based drug design efforts aimed at creating potent, non-peptidic Smac mimetics. The core strategy involved designing a molecule that could effectively bind to the BIR domains of IAPs. Bivalent Smac mimetics like this compound were hypothesized to have higher avidity for IAPs, particularly XIAP which has multiple BIR domains, by simultaneously engaging two BIR domains.
While the precise, step-by-step synthesis of this compound is proprietary, the general synthesis of bivalent Smac mimetics involves the coupling of two monomeric Smac-mimicking pharmacophores via a flexible linker. The synthesis typically involves multi-step organic chemistry reactions to construct the core scaffolds of the monomers, followed by a final step to connect them with a linker of optimal length and chemical composition.[2][3]
Mechanism of Action
This compound exerts its pro-apoptotic effects through a multi-faceted mechanism of action that primarily involves the antagonism of IAP proteins.
Direct IAP Antagonism and Caspase Activation
As a Smac mimetic, this compound directly binds to the BIR domains of cIAP1, cIAP2, and XIAP.[4] This binding competitively displaces caspases that are sequestered by IAPs, leading to their activation and the initiation of the apoptotic cascade. Bivalent Smac mimetics are reported to be 100-1000 times more potent than their monovalent counterparts in inducing apoptosis.[5]
Induction of cIAP1/2 Degradation and NF-κB Signaling
Upon binding to cIAP1 and cIAP2, this compound induces their auto-ubiquitination and subsequent proteasomal degradation.[2] The degradation of cIAPs leads to the stabilization of NF-κB-inducing kinase (NIK), a key regulator of the non-canonical NF-κB pathway.[6] Stabilized NIK activates the IKKα complex, which in turn processes p100 to its active p52 form. The p52 subunit then translocates to the nucleus with RelB to activate the transcription of target genes, including TNF-α.[5][7]
TNF-α-Dependent Apoptosis
The this compound-induced secretion of TNF-α can act in an autocrine or paracrine manner to bind to its receptor, TNFR1.[5] In the absence of functional cIAPs, TNFR1 signaling shifts from a pro-survival to a pro-death pathway, leading to the formation of a death-inducing signaling complex (DISC) and the activation of caspase-8, further amplifying the apoptotic signal.[5][7]
Quantitative Data
The following tables summarize key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| HCC193 | Non-Small Cell Lung Cancer | MTS Assay | IC50 | 7.2 µM | [8] |
| H460 | Non-Small Cell Lung Cancer | MTS Assay | IC50 | > 30 µM | [8] |
| MDA-MB-231 | Breast Cancer | Cell Growth Assay | IC50 | 1-3 nM | [3] |
| MCF7 | Breast Cancer | MTT Assay | IC50 | 5.36 µM | [9] |
| MDA-MB-231 | Breast Cancer | MTT Assay | IC50 | 3.71 µM | [9] |
| HCC193 | Non-Small Cell Lung Cancer | Clonogenic Assay | DER (1 µM this compound) | 1.38 (p<0.05) | [10] |
| H460 | Non-Small Cell Lung Cancer | Clonogenic Assay | DER (5 µM this compound) | 1.42 (p<0.05) | [10] |
Table 2: Binding Affinity of Bivalent Smac Mimetics to IAP Proteins
| Compound | IAP Protein | Binding Assay | Ki/IC50 | Reference |
| Bivalent Smac Mimetic (general) | XIAP (full-length) | Not specified | Low nanomolar | [3] |
| Bivalent Smac Mimetic (general) | cIAP1 BIR3 | Not specified | 1-3 nM | [3] |
| Bivalent Smac Mimetic (general) | cIAP2 BIR3 | Not specified | 1-6 nM | [3] |
| SM-164 (a bivalent mimetic) | XIAP (BIR2+BIR3) | Not specified | 1.39 nM | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., HCC193, H460) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is for detecting changes in protein expression (e.g., cIAP1, XIAP, cleaved caspases) following this compound treatment.
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-cIAP1, anti-XIAP, anti-cleaved caspase-3, anti-actin) overnight at 4°C. Typical antibody dilutions range from 1:500 to 1:2000.[11]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature. Typical dilutions range from 1:2000 to 1:10000.[12]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay quantifies apoptosis and necrosis.
-
Cell Treatment: Treat cells with this compound as desired.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) working solution (100 µg/mL).[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[13]
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 MDA-MB-231 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).[14]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[15]
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at a specified dose and schedule. A vehicle control should be included.
-
Endpoint Analysis: Monitor tumor growth, body weight, and overall health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound signaling pathways leading to apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potent Bivalent Smac Mimetics: Effect of the Linker on Binding to Inhibitor of Apoptosis Proteins (IAPs) and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SMAC Mimetic this compound Co-Treatment Downregulates the Factors Involved in Resistance and Relapse of Cancer: IAPs and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. General Recommendations for Using Secondary Antibodies in Western blots - dianova Int. [dianova.com]
- 13. kumc.edu [kumc.edu]
- 14. researchgate.net [researchgate.net]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Double-Edged Sword: A Structural and Functional Analysis of the IAP Antagonist BV6
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the structural and functional properties of BV6, a bivalent Smac mimetic and potent antagonist of Inhibitor of Apoptosis Proteins (IAPs). This compound has emerged as a significant tool in cancer research, demonstrating the ability to induce apoptosis and sensitize cancer cells to conventional therapies. This document details its mechanism of action, impact on critical signaling pathways, quantitative efficacy, and detailed protocols for its study.
Core Mechanism of Action: Targeting the Gatekeepers of Apoptosis
This compound functions as a small molecule mimetic of the endogenous pro-apoptotic protein, Second Mitochondria-derived Activator of Caspases (Smac/DIABLO).[1] It is a bivalent antagonist, meaning it possesses two motifs that allow it to bind with high avidity to the Baculoviral IAP Repeat (BIR) domains of IAP family members, particularly cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[2][3]
The primary function of IAPs is to suppress apoptosis by binding to and inhibiting caspases, the key executioners of programmed cell death.[2] this compound competitively disrupts this interaction, liberating caspases to initiate the apoptotic cascade. Furthermore, binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[1][2] This degradation has a dual effect: it further prevents caspase inhibition and it stabilizes NF-κB-inducing kinase (NIK), leading to the activation of the non-canonical NF-κB pathway.[1][4]
Structural Hallmarks of a Potent Antagonist
This compound is a synthetic, cell-permeable small molecule. Its bivalent nature, mimicking two Smac N-terminal peptides, is crucial for its high potency, which can be 100 to 1000 times greater than monovalent Smac mimetics. This enhanced activity is attributed to its superior ability to abrogate XIAP-mediated caspase inhibition and efficiently induce the degradation of cIAPs.[1]
Functional Consequences of IAP Antagonism by this compound
The functional outcomes of this compound treatment are primarily centered on the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and inflammation.
Induction of Apoptosis
As a standalone agent, this compound can induce apoptosis in a variety of cancer cell lines.[1] This is achieved through the activation of both the extrinsic and intrinsic apoptotic pathways. By inhibiting IAPs, this compound allows for the activation of initiator caspases such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), which in turn activate the executioner caspase-3, leading to the cleavage of cellular substrates and programmed cell death.[1]
Modulation of TNF-α and NF-κB Signaling
A critical aspect of this compound's mechanism of action is its interplay with the Tumor Necrosis Factor-alpha (TNF-α) and Nuclear Factor-kappa B (NF-κB) signaling pathways. The degradation of cIAPs following this compound treatment leads to the stabilization of NIK and the activation of the non-canonical NF-κB pathway, which can result in the production and secretion of endogenous TNF-α.[1][4] This secreted TNF-α can then act in an autocrine or paracrine manner, binding to its receptor (TNFR1) and initiating a potent pro-apoptotic signal, especially in the absence of IAP-mediated protection. This compound has been shown to sensitize cancer cells to TNF-α and TRAIL-induced apoptosis.[1][4]
Quantitative Analysis of this compound Activity
The efficacy of this compound varies across different cell lines and is dependent on the concentration and duration of treatment. The following tables summarize key quantitative data reported in the literature.
| Cell Line | IC50 Value (µM) | Assay Type | Reference |
| HCC193 (NSCLC) | 7.2 | MTS Assay | [1] |
| H460 (NSCLC) | > 30 | MTS Assay | [1] |
| NCI-H23 (NSCLC) | Not specified | MTT Assay | [5] |
| MCF7 (Breast Cancer) | 5.36 | MTT Assay | |
| MDA-MB-231 (Breast Cancer) | 3.71 | MTT Assay |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines.
| Cell Line | This compound Concentration (µM) | Time (hours) | Effect on cIAP1 Levels | Effect on XIAP Levels | Reference |
| HCC193 | 1 | 1 | Complete depletion | No change | [1] |
| 1 | 24 | Complete depletion | Decreased | [1] | |
| H460 | 5 | 1 | Complete depletion | No change | [1] |
| 5 | 24 | Complete depletion | Decreased | [1] | |
| NCI-H23 | 1 and 2 | Not specified | Dose-dependent decrease | Dose-dependent decrease | [5] |
Table 2: Dose- and Time-Dependent Effects of this compound on IAP Protein Levels.
| Cell Line | This compound Concentration (µM) | Time (hours) | Effect on Cleaved Caspase-3 | Reference |
| HCC193 | 1 | 12 | Noticeable increase | [1] |
| 1 | 48 | Time-dependent increase | [1] | |
| H460 | 5 | Not specified | Increased | [1] |
Table 3: Effect of this compound on Apoptosis Induction.
Visualizing the Molecular Mechanisms of this compound
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the analysis of this compound.
Figure 1: this compound Signaling Pathways. This diagram illustrates how this compound inhibits IAPs, leading to caspase activation and apoptosis. It also shows the degradation of cIAPs, which results in the activation of the non-canonical NF-κB pathway and subsequent TNFα production, creating a pro-apoptotic feedback loop.
Figure 2: Experimental Workflow. This flowchart outlines a typical experimental workflow for investigating the effects of this compound on cancer cells, from cell culture and treatment to various downstream analyses.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for key experiments used in the functional analysis of this compound.
Western Blot Analysis of IAP and Apoptosis-Related Proteins
This protocol is for the detection of cIAP1, XIAP, and cleaved caspase-3 protein levels following this compound treatment.
1. Cell Lysis:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound for specified time points.
-
Place the culture dish on ice, wash cells with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Electrotransfer:
-
Mix protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100 V for 1-2 hours at 4°C.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions:
-
Rabbit anti-cIAP1 (1:1000)
-
Rabbit anti-XIAP (1:1000)
-
Rabbit anti-cleaved caspase-3 (Asp175) (1:1000)
-
Mouse anti-β-actin (1:5000)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse, 1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Cell Preparation:
-
Treat cells with this compound as required.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
2. Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5 µL of Propidium Iodide (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the quadrants.
-
Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >617 nm.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Hoechst 33342 Staining for Nuclear Morphology
This fluorescence microscopy-based assay detects apoptotic cells by their condensed and fragmented nuclei.
1. Cell Preparation and Staining:
-
Grow cells on glass coverslips or in imaging-grade multi-well plates.
-
Treat with this compound as desired.
-
Remove the culture medium and wash the cells once with PBS.
-
Add Hoechst 33342 staining solution (1-5 µg/mL in PBS) to cover the cells.
-
Incubate for 10-15 minutes at 37°C, protected from light.
2. Imaging:
-
Remove the staining solution and wash the cells two to three times with PBS.
-
Mount the coverslips with an anti-fade mounting medium or add fresh PBS/media to the wells.
-
Visualize the cells using a fluorescence microscope with a UV excitation filter (around 350 nm) and an emission filter (around 460 nm).
-
Acquire images and score cells based on nuclear morphology:
-
Healthy cells: Round, evenly stained nuclei.
-
Apoptotic cells: Condensed, brightly stained, and/or fragmented nuclei.
-
Co-Immunoprecipitation (Co-IP) of IAP-Caspase Complexes
This protocol is designed to demonstrate the interaction between an IAP (e.g., XIAP) and a caspase (e.g., caspase-9) and how this compound can disrupt this interaction.
1. Lysate Preparation:
-
Treat cells with or without this compound.
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Perform steps similar to the Western blot lysis protocol but avoid harsh detergents like SDS.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-XIAP antibody) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash them three to five times with cold Co-IP lysis buffer to remove non-specific binding.
3. Elution and Detection:
-
Elute the protein complexes from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant.
-
Analyze the supernatant by Western blotting using antibodies against the "prey" protein (e.g., anti-caspase-9) and the "bait" protein (anti-XIAP) to confirm the interaction. A reduced interaction should be observed in the this compound-treated sample.
Conclusion
This compound is a potent and specific IAP antagonist that holds significant promise as a research tool and a potential therapeutic agent. Its ability to induce apoptosis and modulate key survival pathways makes it an invaluable compound for studying the intricate regulation of programmed cell death and for developing novel anti-cancer strategies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations.
References
BV6's role in programmed cell death pathways
An In-Depth Technical Guide to BV6's Role in Programmed Cell Death Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a bivalent second mitochondrial activator of caspases (Smac) mimetic, and its critical role in modulating programmed cell death pathways. This compound is a potent and selective antagonist of Inhibitor of Apoptosis Proteins (IAPs), making it a valuable tool for research and a promising candidate for therapeutic development, particularly in oncology.
Executive Summary
This compound is a synthetic small molecule that functions as a Smac mimetic by targeting and neutralizing key members of the IAP family, namely cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[1][2] IAPs are frequently overexpressed in cancer cells, contributing to therapeutic resistance by suppressing apoptosis.[2] this compound circumvents this resistance by binding to the Baculoviral IAP Repeat (BIR) domains of IAPs, which induces the autoubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[1][3] This action liberates critical signaling nodes, most notably Receptor-Interacting Protein Kinase 1 (RIPK1), to initiate either apoptosis or necroptosis, depending on the cellular context.[1][4] This dual mechanism of action makes this compound a powerful modulator of cell death, capable of sensitizing cancer cells to conventional therapies like radiation.[3][5]
Mechanism of Action: IAP Antagonism
The core function of this compound is to act as an antagonist of IAP proteins.[1] Endogenously, Smac/DIABLO is released from the mitochondria during intrinsic apoptosis to bind and inhibit IAPs, thus promoting caspase activation.[3] this compound mimics this function, competitively binding to the BIR domains of cIAP1, cIAP2, and XIAP.[2]
-
Inhibition of cIAP1/2: Upon binding this compound, cIAP1 and cIAP2, which are E3 ubiquitin ligases, undergo a conformational change that triggers their auto-ubiquitination and rapid degradation by the proteasome.[1] This depletion of cIAPs is a critical initiating event. Since cIAPs are responsible for the ubiquitylation and degradation of RIPK1, their removal leads to the stabilization and accumulation of RIPK1.[1]
-
Inhibition of XIAP: this compound also antagonizes XIAP, which directly binds to and inhibits effector caspases (caspase-3 and -7) and initiator caspase-9.[3][6] By preventing this inhibition, this compound lowers the threshold for caspase activation.
This dual action of removing the primary "brakes" on cell death pathways primes the cell for apoptosis or necroptosis, often requiring a secondary stimulus, such as Tumor Necrosis Factor-alpha (TNF-α), for full execution.[1][7]
This compound in Apoptosis Signaling
In many cancer cell types, this compound alone can induce apoptosis, but its effects are significantly potentiated by the presence of death signals like TNF-α.[7] The process typically follows the extrinsic apoptotic pathway.
-
IAP Depletion: Treatment with this compound leads to the rapid degradation of cIAPs.[6]
-
NF-κB Activation & TNF-α Production: The degradation of cIAPs also leads to the activation of the non-canonical NF-κB pathway, which can trigger the production and secretion of TNF-α.[7]
-
TNFR1 Signaling: This secreted TNF-α can then act in an autocrine or paracrine loop, binding to its receptor, TNFR1.[7]
-
Complex IIa Formation: In a cellular environment where cIAPs are depleted by this compound, the TNFR1 signaling complex transitions to form a secondary, cytosolic pro-apoptotic complex (Complex IIa). This complex consists of FADD, pro-caspase-8, and stabilized RIPK1.[7]
-
Caspase Cascade Activation: The proximity of pro-caspase-8 molecules within Complex IIa facilitates their auto-cleavage and activation. Active caspase-8 then initiates a downstream caspase cascade, including the cleavage of effector caspases-3 and -7, leading to the execution of apoptosis.[6]
Caption: this compound induces apoptosis by inhibiting cIAPs, leading to RIPK1 stabilization and formation of pro-apoptotic Complex IIa upon TNF-α signaling.
This compound in Necroptosis Signaling
Necroptosis is a form of programmed necrosis that is executed when apoptosis is blocked, for instance, by the inhibition or absence of caspase-8.[1][4] this compound can potently sensitize cells to undergo necroptosis.
-
IAP Depletion & RIPK1 Stabilization: As with apoptosis, this compound treatment results in the degradation of cIAPs and the stabilization of RIPK1.[1]
-
Caspase-8 Inhibition: If caspase-8 is absent or pharmacologically inhibited (e.g., by Z-IETD-FMK), it cannot cleave and inactivate RIPK1 and RIPK3.[1]
-
Necrosome Formation: Stabilized RIPK1 is free to interact with RIPK3, forming a core complex. This complex then recruits Mixed Lineage Kinase Domain-Like protein (MLKL), forming the functional "necrosome".[8]
-
MLKL Phosphorylation and Oligomerization: Within the necrosome, RIPK3 phosphorylates MLKL.[8] This phosphorylation event causes MLKL to oligomerize and translocate to the plasma membrane.
-
Membrane Permeabilization: At the membrane, MLKL oligomers form pores, leading to a loss of membrane integrity, cell swelling, and eventual lysis, releasing damage-associated molecular patterns (DAMPs) into the microenvironment.[4][8]
Caption: With caspase-8 inhibited, this compound promotes necroptosis via necrosome formation, leading to MLKL phosphorylation and membrane disruption.
Quantitative Data
The efficacy of this compound varies across different cell lines, reflecting their underlying dependencies on IAP proteins.
| Cell Line | Cancer Type | IC50 Value (µM) | Notes |
| H460 | Non-Small Cell Lung Cancer (NSCLC) | 7.2[2], 30[6] | A higher concentration and longer incubation time may be needed compared to other cell lines.[5] |
| HCC193 | Non-Small Cell Lung Cancer (NSCLC) | 7.2[6] | More sensitive to this compound-induced apoptosis than H460 cells.[5] |
| NCI-H23 | Non-Small Cell Lung Cancer (NSCLC) | Not specified, but effective | This compound treatment reduced mRNA levels of XIAP, cIAP-1, and cIAP-2.[9] |
| THP-1 | Acute Myeloid Leukemia | Not specified, but effective | This compound enhances cytokine-induced killer (CIK) cell-mediated cytotoxicity.[2] |
| RH30 | Rhabdomyosarcoma | Not specified, but effective | This compound enhances CIK cell-mediated cytotoxicity.[2] |
Key Experimental Protocols
Western Blot for IAP Depletion and Caspase Activation
This protocol is used to quantify the levels of target proteins following this compound treatment.
Workflow Diagram
Caption: Standard workflow for analyzing protein expression changes, such as IAP depletion, after this compound treatment using Western Blot.
Methodology
-
Cell Culture and Treatment: Plate cells (e.g., H460, HCC193) and allow them to adhere.[3] Treat cells with desired concentrations of this compound (e.g., 0.25-5 µM) or DMSO as a vehicle control for specified time points (e.g., 1, 6, 24 hours).[3][6]
-
Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet debris.[10] Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[10]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[11] Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[12]
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cIAP1, XIAP, cleaved Caspase-3, cleaved PARP, MLKL, p-MLKL, and a loading control like Actin or GAPDH) overnight at 4°C with gentle agitation.[11]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST.[11] Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[11]
-
Detection: Wash the membrane again three times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[11]
Immunoprecipitation (IP) for Necrosome Formation
This protocol is used to detect the interaction between RIPK1 and RIPK3, a key step in necroptosis.
Methodology
-
Cell Treatment: Treat cells (e.g., apoptosis-resistant pancreatic cancer cells) with this compound, a pan-caspase inhibitor (like zVAD.fmk), and a stimulus like 2'3'-cGAMP or TNF-α to induce necroptosis.[8]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., Tris-buffered saline with 1% Triton X-100 and protease/phosphatase inhibitors).[13]
-
Pre-clearing: (Optional but recommended) Add Protein A/G agarose (B213101) or magnetic beads to the lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding.[14] Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-RIPK1) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[14]
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.[15]
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold IP lysis buffer to remove non-specifically bound proteins.[15]
-
Elution: Elute the captured proteins from the beads by resuspending them in 2x SDS sample buffer and boiling for 5-10 minutes.[13]
-
Analysis: Analyze the eluted proteins by Western Blot, probing for the interacting protein (e.g., RIPK3).
Cell Viability Assay (MTT/Crystal Violet) for IC50 Determination
This protocol is used to measure the cytotoxic effect of this compound and determine its half-maximal inhibitory concentration (IC50).
Methodology
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[9][16] Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.[9]
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Crystal Violet Assay:
-
Gently wash the cells with PBS.
-
Fix the cells with a solution like 4% paraformaldehyde or methanol.
-
Stain the fixed cells with 0.5% crystal violet solution for 20-30 minutes.
-
Wash away excess stain with water and allow the plate to dry.
-
Solubilize the stain with a solution like 10% acetic acid or methanol.
-
Measure the absorbance at ~590 nm.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[16]
Conclusion and Future Outlook
This compound is a well-characterized IAP antagonist that potently induces programmed cell death through either apoptosis or necroptosis.[2][4] Its ability to eliminate IAP-mediated survival signals makes it a critical tool for studying cell death pathways and a strong candidate for combination therapies in cancer. By forcing malignant cells to undergo programmed cell death, this compound can overcome resistance to standard treatments.[3] Future research will likely focus on identifying predictive biomarkers for this compound sensitivity, exploring novel combination strategies, and assessing its efficacy in in vivo and clinical settings.[5] The detailed understanding of its mechanism provides a solid foundation for its continued development as a targeted therapeutic agent.
References
- 1. invivogen.com [invivogen.com]
- 2. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 3. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of necroptosis in normal and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. The Smac mimetic this compound cooperates with STING to induce necroptosis in apoptosis-resistant pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound enhances apoptosis in Lung cancer cells by ameliorating caspase expressions through attenuation of XIAP, cIAP-1, and cIAP-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. biossusa.com [biossusa.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. protocols.io [protocols.io]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Efficacy of BV6: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the initial in vitro studies on the efficacy of BV6, a bivalent Smac mimetic and potent antagonist of Inhibitor of Apoptosis Proteins (IAPs). The data presented herein summarizes the current understanding of this compound's mechanism of action, its cytotoxic and sensitizing effects on various cancer cell lines, and the key signaling pathways it modulates.
Core Mechanism of Action
This compound functions as a second mitochondria-derived activator of caspases (Smac) mimetic. It selectively binds to the BIR (Baculoviral IAP Repeat) domains of IAP family members, primarily cIAP1, cIAP2, and XIAP.[1] This interaction disrupts the inhibitory effect of IAPs on caspases, the key executioners of apoptosis. Furthermore, this compound binding induces auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[2] This degradation leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway.[2] The culmination of these events is the induction of apoptosis and sensitization of cancer cells to other pro-apoptotic stimuli.
Quantitative Efficacy Data
The in vitro efficacy of this compound has been evaluated across various cancer cell lines, both as a single agent and in combination with other treatments. The following tables summarize the key quantitative findings from these studies.
Table 1: Single-Agent Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Value | Citation |
| H460 | Non-Small Cell Lung Cancer | MTT Assay | IC50 | 7.2 µM | [3] |
Table 2: Radiosensitization Effect of this compound in NSCLC Cell Lines
| Cell Line | This compound Concentration | Endpoint | Value | Citation |
| HCC193 | 1 µM | Dose Enhancement Ratio (DER) | 1.38 (p<0.05) | [1][4] |
| H460 | 5 µM | Dose Enhancement Ratio (DER) | 1.42 (p<0.05) | [1][4] |
Table 3: Effect of this compound on IAP and Caspase Expression
| Cell Line | Treatment | Target Protein | Effect | Citation |
| HCC193 | 1 µM this compound | cIAP1 | Rapid degradation (within 1 hour) | |
| H460 | 5 µM this compound | cIAP1 | Rapid degradation (within 1 hour) | |
| HCC193 | 1 µM this compound | XIAP | Gradual, time-dependent decrease | |
| H460 | 5 µM this compound | XIAP | Gradual, time-dependent decrease | |
| NCI-H23 | This compound (dose-dependent) | XIAP, cIAP-1, cIAP-2 mRNA | Downregulation | [5] |
| NCI-H23 | This compound (dose-dependent) | Caspase-6, Caspase-7 mRNA | Upregulation | [5] |
| NCI-H23 | This compound (dose-dependent) | XIAP, cIAP-1, cIAP-2 Protein | Decreased levels | [5] |
| NCI-H23 | This compound (dose-dependent) | Caspase-6, Caspase-7 Protein | Increased levels | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways influenced by this compound and a typical experimental workflow for assessing its in vitro efficacy.
Caption: this compound mechanism of action in sensitizing cancer cells to TNF-α induced apoptosis.
Caption: General experimental workflow for in vitro evaluation of this compound efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the in vitro studies of this compound.
Cell Viability Assay (MTS)
This protocol is adapted for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO at the highest concentration used for this compound dilutions).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for IAP and Caspase Expression
This protocol outlines the steps to analyze changes in protein expression following this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cIAP1, anti-XIAP, anti-cleaved caspase-3, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound as required. After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Clonogenic Survival Assay for Radiosensitization
This assay determines the ability of single cells to form colonies after treatment with this compound and ionizing radiation.
Materials:
-
6-well cell culture plates
-
This compound
-
Source of ionizing radiation (e.g., X-ray irradiator)
-
Complete cell culture medium
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a precise number of cells (e.g., 200-1000 cells/well, depending on the radiation dose) into 6-well plates.
-
This compound Treatment: Treat the cells with a specific concentration of this compound or vehicle control for a defined period (e.g., 24 hours).
-
Irradiation: Irradiate the plates with varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Replace the treatment medium with fresh complete medium and incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition and generate dose-response curves to determine the Dose Enhancement Ratio (DER).
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound in 6-well plates for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Conclusion
The initial in vitro studies of this compound demonstrate its potential as an anti-cancer agent. It exhibits single-agent cytotoxicity and effectively sensitizes cancer cells to other therapies like radiation by targeting IAP proteins and promoting apoptosis. The detailed protocols provided in this guide offer a foundation for researchers to further investigate the efficacy and mechanism of action of this compound in various cancer models.
References
Methodological & Application
Application Notes and Protocols for BV6 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of BV6, a second mitochondrial activator of caspases (SMAC) mimetic, in cell culture experiments. This compound is a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs), making it a valuable tool for inducing apoptosis and sensitizing cancer cells to other therapeutic agents.[1][2][3]
Introduction
This compound is a synthetic small molecule that mimics the function of the endogenous SMAC/DIABLO protein.[2] By binding to and promoting the degradation of IAPs such as cIAP1, cIAP2, and XIAP, this compound relieves the inhibition of caspases, ultimately leading to programmed cell death (apoptosis).[1][3][4] This mechanism makes this compound a subject of interest for cancer research, both as a standalone agent and in combination with other treatments like TNF-α, TRAIL, or radiotherapy.[1][2][4]
Mechanism of Action
This compound functions primarily by antagonizing IAP proteins, which are often overexpressed in cancer cells and contribute to therapeutic resistance.[1][5] The key molecular events following this compound treatment include:
-
IAP Degradation: this compound induces the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[1][2]
-
Caspase Activation: By removing the inhibitory effects of IAPs, this compound facilitates the activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3).[2][4]
-
NF-κB Pathway Activation: Degradation of cIAPs leads to the stabilization of NF-κB-inducing kinase (NIK), activating the non-canonical NF-κB pathway.[1][2]
-
Sensitization to Apoptosis: this compound can enhance the apoptotic effects of death ligands such as TNF-α and TRAIL by promoting the formation of the death-inducing signaling complex (DISC).[1][2]
Signaling Pathway Overview
The signaling cascade initiated by this compound leading to apoptosis is multifaceted. It can potentiate both the extrinsic and intrinsic apoptosis pathways.
Caption: this compound promotes apoptosis by inhibiting IAPs, thereby activating both extrinsic and intrinsic caspase cascades.
Quantitative Data Summary
The following tables summarize typical concentrations, incubation times, and observed effects of this compound in various cancer cell lines as reported in the literature.
Table 1: Effective Concentrations and Incubation Times of this compound
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| HCC193 | Non-Small Cell Lung | 1 µM | 24 hours | Increased apoptosis, sensitization to radiation | [4][6][7] |
| H460 | Non-Small Cell Lung | 5 µM | 48 hours | Increased apoptosis, sensitization to radiation | [4][6][7] |
| L363, MM1.s, HT1080, Jurkat | Various | 10 µM | 24 - 48 hours | Significant cell death | [1] |
| MCF7, MDA-MB-231 | Breast Cancer | 1 µM (in combination) | Not Specified | Increased apoptosis with TRAIL and TNF-α | [5] |
| SW480, HT-29, HCT-15 | Colorectal Carcinoma | 1 µM, 4 µM | 24 hours | Reduced cell viability, enhanced by irradiation | [8] |
Table 2: Effects of this compound as a Single Agent and in Combination
| Treatment | Cell Line(s) | Effect | Magnitude of Effect | Reference |
| This compound (10 µM) | L363, MM1.s, HT1080, Jurkat | Induction of cell death | Significant after 24-48h | [1] |
| This compound (10 µM) + TNF-α (100 ng/mL) | MM1.s, HT1080, HeLa, Jurkat | Enhanced cell death | Significant enhancement | [1] |
| This compound (10 µM) + TRAIL (20 ng/mL) | L363, MM1.s, OPM2, RPMI, HT29, HT1080, HeLa, Jurkat | Enhanced cell death | Significant enhancement | [1] |
| This compound (1 µM) + Radiation (6Gy) | HCC193 | Enhanced radiosensitivity | Dose Enhancement Ratio (DER) = 1.38 | [4][9] |
| This compound (5 µM) + Radiation (6Gy) | H460 | Enhanced radiosensitivity | Dose Enhancement Ratio (DER) = 1.42 | [4][9] |
| This compound (1 µM) + TRAIL/TNF-α | MCF7 | Increased apoptosis | 30-45% increase vs. single agent | [5] |
| This compound (1 µM) + TRAIL/TNF-α | MDA-MB-231 | Increased apoptosis | 20-30% increase vs. single agent | [5] |
Experimental Protocols
Below are detailed protocols for key experiments involving this compound.
Experimental Workflow Overview
Caption: A typical workflow for cell culture experiments involving this compound treatment and subsequent analysis.
Cell Culture and this compound Treatment
Materials:
-
Appropriate cell culture medium (e.g., RPMI, DMEM) with 10% Fetal Bovine Serum (FBS).
-
Cell culture flasks or plates.
-
This compound stock solution (dissolved in a suitable solvent like DMSO).[10]
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 96-well plates (for viability assays) or larger plates/flasks (for protein analysis) and allow them to adhere and reach 70-80% confluency.[11] For suspension cells, seed at a density of 60,000-80,000 cells per well in a 96-well plate.[1]
-
Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium.
-
Remove the old medium from the cells and add the medium containing the desired concentration of this compound. For control wells, add a medium containing the same concentration of the vehicle (e.g., DMSO).
-
Incubate the cells for the desired period (e.g., 24 or 48 hours).[1]
-
For co-treatment experiments, this compound is typically added 30 minutes before the addition of agents like TNF-α or TRAIL.[1]
Cell Viability Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO or solubilization buffer.
-
Microplate reader.
Procedure:
-
After the this compound treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer.
-
Flow cytometer.
Procedure:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caspase Activity Assay
Materials:
-
Caspase-3 Activity Assay Kit (fluorometric).
-
Cell Lysis Buffer.
-
Reaction Buffer.
-
Caspase-3 substrate (e.g., DEVD-AMC).
-
Fluorometer.
Procedure:
-
After treatment, lyse the cells using the provided Cell Lysis Buffer.[12]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[13]
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add the cell lysate, Reaction Buffer, and caspase-3 substrate.[12][13]
-
Incubate at 37°C for 1-2 hours.[12]
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[12][14]
Western Blot Analysis
Materials:
-
Protein electrophoresis system (SDS-PAGE).
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[15]
-
Primary antibodies (e.g., anti-cIAP1, anti-XIAP, anti-cleaved caspase-3, anti-PARP, anti-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the treated and control cells in an appropriate lysis buffer.[15]
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in SDS sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody overnight at 4°C.[15]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[11]
Conclusion
The this compound protocol offers a powerful tool for investigating apoptosis and overcoming therapeutic resistance in cancer cell lines. By carefully selecting cell lines, optimizing treatment conditions, and employing the detailed protocols provided, researchers can effectively utilize this compound to explore the intricacies of cell death pathways and evaluate its potential as a therapeutic agent.
References
- 1. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tnfalphainhibitors.com [tnfalphainhibitors.com]
- 11. benchchem.com [benchchem.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. mpbio.com [mpbio.com]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. origene.com [origene.com]
Application Notes and Protocols for BV6 Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
BV6 is a potent, cell-permeable, bivalent Smac mimetic compound that acts as an antagonist to Inhibitor of Apoptosis Proteins (IAPs). By mimicking the endogenous mitochondrial protein Smac/DIABLO, this compound binds to and promotes the degradation of IAP family members, including cIAP1, cIAP2, and XIAP. This action liberates caspases from IAP-mediated inhibition, ultimately leading to the induction of apoptosis or necroptosis in cancer cells. These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development.
This document provides detailed protocols for the dissolution and storage of this compound, as well as an overview of its mechanism of action to guide experimental design.
Data Presentation
This compound Compound Properties
| Property | Value |
| Molecular Weight | 1205.57 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥95% |
Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (82.95 mM)[1] | Use freshly opened DMSO as it is hygroscopic, which can affect solubility.[1] |
| DMSO | 60 mg/mL[2] | - |
| Aqueous Buffer | Insoluble | This compound is not directly soluble in aqueous buffers. |
| Formulation 1 (for in vivo use) | ≥ 2.5 mg/mL (2.07 mM)[1] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| Formulation 2 (for in vivo use) | ≥ 2.5 mg/mL (2.07 mM)[1] | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] |
| Formulation 3 (for in vivo use) | ≥ 2.5 mg/mL (2.07 mM)[1] | 10% DMSO, 90% Corn Oil.[1] |
Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[1] |
| Powder | 4°C | 2 years[1] |
| In Solvent | -80°C | 2 years[1] |
| In Solvent | -20°C | 1 year[1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a stock solution for in vitro experiments.
Materials:
-
This compound compound (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a suitable weighing vessel, carefully weigh the desired amount of this compound powder.
-
Dissolution:
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 82.95 µL of DMSO per 1 mg of this compound).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If precipitation or phase separation is observed, gentle warming and/or sonication can be used to aid dissolution.[1]
-
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
Protocol 2: Preparation of an Aqueous Working Solution for in vivo Administration
This protocol describes the preparation of a this compound formulation suitable for animal studies, using a co-solvent system.
Materials:
-
This compound compound (solid powder)
-
Anhydrous, sterile DMSO
-
Sterile PEG300
-
Sterile Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
Procedure:
-
Prepare a DMSO Stock: First, prepare a concentrated stock of this compound in DMSO as described in Protocol 1.
-
Co-solvent Mixture: In a sterile conical tube, prepare the vehicle by adding the solvents in the following order, mixing after each addition:
-
10% DMSO (containing the dissolved this compound)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Formulation: The resulting mixture should be a clear solution.[1] If any precipitation occurs, gentle warming may be required.
-
Administration: Use the freshly prepared formulation for in vivo administration. Do not store this aqueous formulation for extended periods.
Mandatory Visualizations
Experimental Workflow for this compound Dissolution and Storage
Caption: Workflow for preparing and storing this compound stock solutions.
Simplified Signaling Pathway of this compound Action
Caption: this compound antagonizes IAPs to induce apoptosis via NF-κB and TNFα.
References
Application Notes and Protocols: Determining the Optimal Concentration of BV6 for H460 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining and utilizing the optimal concentration of BV6, a small molecule SMAC mimetic and IAP antagonist, for inducing apoptosis in the NCI-H460 human non-small cell lung cancer cell line. H460 cells exhibit relative resistance to this compound monotherapy, necessitating careful consideration of concentration and experimental context. This document outlines the effective concentrations of this compound for both standalone treatment and in combination with radiotherapy, details the underlying signaling pathways, and provides step-by-step protocols for essential experiments.
Introduction
This compound is a synthetic, cell-permeable, bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that antagonizes the Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1, cIAP2, and XIAP. By mimicking the endogenous pro-apoptotic protein SMAC/Diablo, this compound relieves the IAP-mediated inhibition of caspases, thereby promoting apoptosis. The NCI-H460 cell line is a widely used model for non-small cell lung cancer. Understanding the optimal conditions for this compound treatment in these cells is crucial for preclinical studies investigating its therapeutic potential.
Data Presentation
The efficacy of this compound in H460 cells is highly context-dependent, with significantly different outcomes observed for monotherapy versus combination therapy.
Table 1: this compound Monotherapy Effects on H460 Cell Viability
| Concentration (µM) | Incubation Time (hours) | Effect on Cell Viability | IC50 (µM) | Citation |
| Up to 30 | 24 | No significant reduction in cell viability | > 30 | [1] |
| 1 | 72 | No cleaved caspase-3 expression observed | Not Applicable | [1] |
Table 2: Effective Concentration of this compound for Radiosensitization in H460 Cells
| This compound Concentration (µM) | Incubation Time (hours) | Combination Treatment | Observed Effect | Citation |
| 5 | 48 | 6Gy radiation | Significant enhancement of radiosensitivity (DER = 1.4) | [1][2] |
| 5 | 48 | 6Gy radiation | Increased levels of cleaved caspase-3 compared to either treatment alone | [1] |
DER: Dose Enhancement Ratio
Signaling Pathways
This compound treatment in H460 cells primarily triggers the intrinsic apoptotic pathway. This is in contrast to other cell lines, such as HCC193, where the extrinsic pathway is more dominant.[1] The resistance of H460 cells to apoptosis may be partially attributed to high endogenous levels of the anti-apoptotic protein Bcl-2.
This compound-Induced Apoptosis Signaling Pathway in H460 Cells
Caption: this compound signaling in H460 cells.
Experimental Protocols
H460 Cell Culture
Materials:
-
NCI-H460 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Maintain H460 cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, aspirate the old medium and wash the cells with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Cell Viability Assay (MTT Assay)
Materials:
-
H460 cells
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed 5,000 H460 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 20, 30 µM) for 24, 48, or 72 hours. Include a DMSO vehicle control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
H460 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed H460 cells in 6-well plates and treat with the desired concentrations of this compound (e.g., 5 µM) for 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Cleaved Caspases
Materials:
-
H460 cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-cleaved caspase-9, anti-cleaved caspase-3, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Lyse the treated H460 cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system. Use actin as a loading control.
Experimental Workflow
Caption: General workflow for this compound experiments.
Conclusion
The optimal concentration of this compound for H460 cells is highly dependent on the experimental goals. For inducing significant apoptosis as a monotherapy, concentrations exceeding 30 µM may be required, though this can be associated with off-target effects. However, a concentration of 5 µM this compound is effective for sensitizing H460 cells to radiation, leading to a measurable increase in apoptosis through the intrinsic pathway. Researchers should consider this concentration as a starting point for their investigations, particularly in the context of combination therapies. The provided protocols offer a framework for validating the effects of this compound in H460 cells and further exploring its therapeutic potential.
References
- 1. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: BV6 as a Radiosensitizing Agent
Introduction
Defects in apoptotic signaling are a primary mechanism of resistance to radiotherapy in many cancers.[1][2][3] A key family of proteins responsible for this resistance is the Inhibitor of Apoptosis (IAP) family, which includes X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis protein 1 (cIAP1).[1][3][4] These proteins are frequently overexpressed in tumor cells, where they suppress apoptosis by inhibiting caspases and modulating pro-survival signaling pathways.[5] BV6 is a potent, cell-permeable, bivalent small molecule that functions as a Second Mitochondria-derived Activator of Caspases (SMAC) mimetic.[5] It antagonizes IAP function, thereby promoting apoptosis and sensitizing cancer cells to the cytotoxic effects of ionizing radiation.[1][5] These notes provide an overview of the mechanism, quantitative efficacy, and protocols for utilizing this compound in combination with radiotherapy in preclinical cancer research.
Mechanism of Action
This compound exerts its radiosensitizing effects through a multi-faceted mechanism centered on the inhibition of IAP proteins. As a SMAC mimetic, this compound binds to the BIR (Baculoviral IAP Repeat) domains of cIAP1 and XIAP.[5] This action has two primary consequences:
-
Degradation of cIAPs : Binding of this compound to cIAP1/2 induces their auto-ubiquitination and subsequent proteasomal degradation.[5][6] This removes a critical negative regulator of the NF-κB pathway and cell death signaling complexes.[7]
-
Neutralization of XIAP : this compound binding to XIAP prevents it from inhibiting effector caspases (caspase-3, -7) and initiator caspase-9, thus lowering the threshold for apoptosis induction.[5][6]
By removing the IAP-mediated blockade on apoptosis, the DNA damage and cellular stress induced by ionizing radiation can more effectively trigger programmed cell death. Studies have shown that this enhanced apoptosis can proceed through both the extrinsic (caspase-8 dependent) and intrinsic (mitochondrial) pathways, depending on the cellular context.[1][4] Furthermore, some evidence suggests that this compound can also interfere with DNA damage repair processes, leading to an increase in residual radiation-induced DNA double-strand breaks, further enhancing cell killing.[8]
Quantitative Data Summary
The efficacy of this compound as a radiosensitizer has been quantified in various cancer cell lines. The Dose Enhancement Ratio (DER) is a common metric, representing the factor by which the radiation dose can be reduced to achieve the same biological effect when combined with the sensitizing agent.
Table 1: Radiosensitization Efficacy of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines [1][2][3][4][5]
| Cell Line | This compound Concentration | Incubation Time | Dose Enhancement Ratio (DER) | Key Findings |
|---|---|---|---|---|
| HCC193 | 1 µM | 24 hours | 1.38 (p < 0.05) | Sensitization occurs via the extrinsic apoptosis pathway. |
| H460 | 5 µM | 48 hours | 1.42 (p < 0.05) | Sensitization occurs via the intrinsic apoptosis pathway. |
Table 2: Effects of this compound and Irradiation on Apoptosis in Colorectal Cancer (CRC) Cell Lines [8][9]
| Cell Line | Treatment (24h post-IR) | Increase in Caspase 3/7 Activity | Increase in AnnexinV-Positive Cells |
|---|---|---|---|
| SW480 | 4 µM this compound + 8 Gy IR | Significant Increase | Significant Increase |
| HT-29 | 4 µM this compound + 8 Gy IR | Significant Increase | Significant Increase |
| HCT-15 | 4 µM this compound + 8 Gy IR | Significant Increase | Significant Increase |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the radiosensitizing effects of this compound in both in vitro and in vivo models.
Protocol 1: In Vitro Clonogenic Survival Assay
Objective: To determine the long-term effect of this compound and radiation combination treatment on the reproductive integrity of cancer cells.
Materials:
-
Cancer cell lines (e.g., H460, HCC193, SW480)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well tissue culture plates
-
Radiation source (e.g., Cesium-137 irradiator)
-
Crystal Violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed a predetermined number of cells (e.g., 200-5000 cells/well, dependent on radiation dose) into 6-well plates. Allow cells to attach overnight.
-
This compound Treatment: Aspirate medium and add fresh medium containing the desired concentration of this compound (e.g., 1 µM or 5 µM) or vehicle control (DMSO). Incubate for the specified duration (e.g., 24 or 48 hours).[4]
-
Irradiation: Transport plates to the irradiator. Expose the cells to a single dose of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).[9] Control plates should be handled identically but not irradiated.
-
Colony Formation: After irradiation, remove the this compound-containing medium, wash cells once with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Aspirate the medium, wash wells gently with PBS, and fix the colonies with methanol (B129727) for 15 minutes. Discard methanol and stain with Crystal Violet solution for 20-30 minutes.
-
Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count colonies containing ≥50 cells.
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the non-irradiated control group: (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: (Number of colonies formed / (Number of cells seeded x PE/100)).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale.
-
Fit the data to a linear-quadratic model to generate survival curves.
-
Calculate the Dose Enhancement Ratio (DER) at a specific survival level (e.g., SF=0.1) by dividing the radiation dose required to achieve that survival in the control group by the dose required in the this compound-treated group.
Protocol 2: In Vitro Apoptosis Analysis (Caspase 3/7 Activity)
Objective: To quantify the induction of apoptosis following combined this compound and radiation treatment by measuring the activity of executioner caspases.
Materials:
-
Cells cultured in 96-well, clear-bottom, white-walled plates
-
This compound and radiation treatment as described in Protocol 1
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight. Treat with this compound and irradiate as previously described.[9] Include control groups (untreated, this compound alone, radiation alone).
-
Incubation: Incubate the plate for the desired time post-irradiation (e.g., 24, 48, or 72 hours).[9]
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Lysis and Signal Development: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 reagent to each well. Mix gently by orbital shaking for 1 minute.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all experimental readings.
-
Express the data as fold-change in caspase activity relative to the untreated control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare treatment groups.[9]
Protocol 3: In Vivo Tumor Xenograft Radiosensitization Study
Objective: To evaluate the efficacy of this compound in combination with radiotherapy to suppress tumor growth in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cells for implantation (e.g., HT1080, 2.5 x 10^6 cells per mouse)[9]
-
Matrigel (optional, for co-injection with cells)
-
This compound formulated for intravenous (i.v.) injection
-
Sterile saline or appropriate vehicle control
-
Small animal irradiator with image guidance
-
Digital calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., in 100 µL of PBS or a PBS/Matrigel mix) into the flank of each mouse.
-
Tumor Growth: Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³). This typically takes 7-10 days.[9] Monitor tumor volume using calipers (Volume = (Width² x Length) / 2) and randomize mice into treatment groups (e.g., Vehicle, this compound alone, Radiation alone, this compound + Radiation).
-
Radiotherapy: Anesthetize the mice. Using a small animal irradiator, deliver a single, localized dose of radiation (e.g., 8 Gy) to the tumor.[9] Shield the rest of the animal's body.
-
This compound Administration: Administer this compound (e.g., 5 mg/kg body weight) or vehicle via i.v. injection. A typical schedule is to treat every two days for a total of four treatments, starting on the day of irradiation.[9]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 20-30 days).
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise tumors for weight measurement and subsequent analysis (e.g., immunohistochemistry for apoptosis [TUNEL] or proliferation [Ki67]).[9]
Data Analysis:
-
Plot the mean tumor volume for each group over time to generate tumor growth curves.
-
Compare tumor growth between the combination therapy group and the single-agent/control groups using appropriate statistical methods.
-
Analyze excised tumors to quantify differences in apoptosis and proliferation between treatment groups.
References
- 1. SMAC Mimetic Debio 1143 and Ablative Radiation Therapy Synergize to Enhance Antitumor Immunity against Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Smac mimetic increases chemotherapy response and improves survival in mice with pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for BV6 Treatment in In Vivo Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction and Mechanism of Action
BV6 is a potent, bivalent small-molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs), acting as a Smac/DIABLO mimetic.[1] Overexpression of IAPs (e.g., cIAP1, cIAP2, and XIAP) is a common mechanism by which cancer cells evade apoptosis, contributing to therapeutic resistance.[2][3] this compound is designed to restore the natural apoptotic process by neutralizing these proteins.[4]
The primary mechanism of this compound involves binding to the Baculoviral IAP Repeat (BIR) domains of IAPs.[3] This binding displaces endogenous pro-apoptotic factors and prevents IAP-mediated inhibition of caspases.[2] Specifically, binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[1][3] This degradation liberates Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1), a key signaling node that can initiate programmed cell death.[1] Consequently, this compound can induce apoptosis and, under certain conditions, necroptosis, particularly in the presence of death signals like TNF-α.[1] By degrading IAPs, this compound sensitizes tumor cells to both endogenous apoptotic signals and exogenous treatments like chemotherapy and ionizing radiation.[5][6]
This compound Signaling Pathway
The diagram below illustrates the signaling cascade initiated by this compound. By antagonizing IAPs, this compound promotes the degradation of cIAP1/2, which in turn stabilizes NF-κB-inducing kinase (NIK) and activates the non-canonical NF-κB pathway.[3] This can lead to the production of TNF-α, creating an autocrine/paracrine loop that further promotes apoptosis via caspase-8 activation.[5][7] Simultaneously, the removal of IAP-mediated inhibition allows for the activation of effector caspases (caspase-3, -6, -7, -9), leading to programmed cell death.[2][8]
Quantitative Data from Preclinical Models
This compound has demonstrated efficacy both as a single agent and as a sensitizer (B1316253) to other therapies in various cancer and disease models. The following tables summarize key quantitative findings from in vitro and in vivo studies.
Table 1: Summary of In Vivo Efficacy and Dosing of this compound
| Animal Model | Cancer/Disease Type | Dosing Regimen | Route | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| BALB/c Mice | Experimental Endometriosis | 10 mg/kg, twice weekly for 4 weeks | i.p. | Lesion Reduction: Number (4.6 vs 2.8/mouse), Weight (78.1 vs 32.0 mg/mouse), Surface Area (44.5 vs 24.6 mm²/mouse). Reduced Ki67-positive cells. | [2][9][10] |
| Athymic Nude Mice | HT1080 Xenograft | 5 mg/kg, every two days (4 treatments) | i.v. | Tumor Growth Inhibition: Significantly suppressed tumor growth, especially when combined with radiation (8 Gy). Increased apoptosis (TUNEL staining). | [11] |
| BALB/c Mice | CMS4-met Sarcoma | 5 mg/kg, every two days (4 treatments) | i.v. | Tumor Growth Inhibition: Suppressed tumor growth kinetics, with enhanced effects when combined with radiation (8 Gy or 20 Gy). |[11] |
Table 2: Summary of In Vitro Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value | Key Findings | Reference(s) |
|---|---|---|---|---|
| H460 | Non-Small Cell Lung Cancer (NSCLC) | ~30 µM (low sensitivity) | Sensitized to radiation at 5 µM (DER=1.42). Depletes cIAP1 within 1 hr. | [5][9] |
| HCC193 | Non-Small Cell Lung Cancer (NSCLC) | 7.2 µM | Sensitized to radiation at 1 µM (DER=1.38). Depletes cIAP1 within 1 hr. | [2][5][9] |
| MCF7 | Breast Cancer | 5.36 µM | Suppressed cell growth and survival; induced apoptosis. | [12] |
| MDA-MB-231 | Breast Cancer | 3.71 µM | Suppressed cell growth and survival; induced apoptosis. |[12] |
DER: Dose Enhancement Ratio
Detailed Experimental Protocols
4.1 Protocol for Preparation and Administration of this compound
Materials:
-
This compound powder (purity ≥95%)[1]
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Ethanol (B145695), sterile[2]
-
Sterile saline (0.9% NaCl) or corn oil
-
Vortex mixer and/or sonicator
-
Sterile syringes and needles (appropriate gauge for injection route)
Preparation of Stock Solution:
-
This compound is soluble in DMSO (≥60.28 mg/mL) and ethanol (≥12.6 mg/mL with sonication) but insoluble in water.[2][13]
-
To prepare a 10 mg/mL stock solution, for example, dissolve 10 mg of this compound powder in 1 mL of sterile DMSO.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[13]
Preparation of Working Solution for Injection:
-
For Intraperitoneal (i.p.) Injection: A common vehicle is 1% DMSO in saline.[9] To prepare, dilute the DMSO stock solution with sterile saline to the final desired concentration. For a 10 mg/kg dose in a 20g mouse (0.2 mg dose), if injecting 100 µL, the final concentration would be 2 mg/mL.
-
For Intravenous (i.v.) Injection: Formulations may require vehicles like corn oil.[10] For a 10% DMSO, 90% corn oil vehicle, first dilute the this compound stock in DMSO, then add the corn oil and mix thoroughly to achieve a clear solution.[10]
-
Important: Always prepare the vehicle control (e.g., 1% DMSO in saline) to administer to the control group of animals. Ensure the final DMSO concentration is non-toxic to the animals.
4.2 Protocol for a Xenograft Tumor Model
This protocol is based on studies using human cancer cell lines in immunodeficient mice.[11]
Animal Model:
-
Athymic Nude Mice (e.g., NCr-nu/nu) or other suitable immunodeficient strains.
Procedure:
-
Cell Culture: Culture human tumor cells (e.g., HT1080 fibrosarcoma) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 2.5x10⁷ cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (2.5x10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Begin monitoring tumor size 5-7 days post-injection using digital calipers. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Treatment Initiation: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle Control, this compound, Radiation, this compound + Radiation).
-
This compound Administration: Administer this compound via the desired route (e.g., i.v. injection of 5 mg/kg) at the specified frequency (e.g., every two days for four treatments).[11]
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study (or when tumors reach the maximum allowed size), euthanize the mice. Excise tumors, weigh them, and process for further analysis (e.g., immunohistochemistry for Ki67 or TUNEL, Western blotting for IAPs/caspases).[11]
4.3 Protocol for Pharmacodynamic Analysis
Immunohistochemistry (IHC) for Ki67 (Proliferation Marker):
-
Fix excised tumor or lesion tissues in 10% neutral buffered formalin.
-
Embed fixed tissues in paraffin (B1166041) and section them (e.g., 4-5 µm thickness).
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) and method (e.g., heat-induced).
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate sections with a primary antibody against Ki67.
-
Apply a secondary antibody conjugated to HRP, followed by a chromogen substrate (e.g., DAB) to visualize positive staining (typically brown).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Quantification: Count the percentage of Ki67-positive cells in multiple high-power fields to determine the proliferation index. A decrease in Ki67-positive cells indicates an anti-proliferative effect of this compound.[9][11]
General Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study evaluating this compound efficacy in a cancer model.
References
- 1. invivogen.com [invivogen.com]
- 2. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 3. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tnfalphainhibitors.com [tnfalphainhibitors.com]
- 5. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SMAC mimetic this compound sensitizes colorectal cancer cells to ionizing radiation by interfering with DNA repair processes and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. survivin-baculoviral-iap-repeat-containing-protein-5-21-28.com [survivin-baculoviral-iap-repeat-containing-protein-5-21-28.com]
Application Notes and Protocols for Assessing BV6-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies used to assess apoptosis induced by BV6, a potent second mitochondrial activator of caspases (SMAC) mimetic. This compound functions by antagonizing Inhibitor of Apoptosis Proteins (IAPs), thereby promoting programmed cell death in cancer cells.[1][2][3] This document outlines the underlying signaling pathways, detailed experimental protocols, and data presentation strategies to facilitate research and development in this area.
Mechanism of Action of this compound
This compound is a synthetic small molecule that mimics the function of the endogenous SMAC/DIABLO protein.[2][3] It binds to the BIR (Baculoviral IAP Repeat) domains of IAPs such as cIAP1, cIAP2, and XIAP, leading to their degradation and relieving their inhibitory effect on caspases.[2][3] This action can directly induce apoptosis or sensitize cancer cells to other pro-apoptotic stimuli like TNF-α and TRAIL.[1] The induction of apoptosis by this compound can proceed through both the extrinsic and intrinsic pathways, often involving the activation of the NF-κB signaling cascade.[1][4][5]
Key Methods for Assessing this compound-Induced Apoptosis
Several robust methods are employed to quantify and characterize this compound-induced apoptosis. These include assessing cell viability, detecting early and late apoptotic markers, and measuring the activity of key effector proteins.
Data Presentation: Quantitative Analysis of this compound Effects
The following tables summarize representative quantitative data on the effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H460 | Non-Small Cell Lung Cancer | 7.2 | [3] |
Table 2: Effect of this compound on IAP and Caspase mRNA Expression in NCI-H23 Cells
| Target Gene | This compound Concentration | Fold Change vs. Untreated | p-value | Reference |
| XIAP | 1 µM | Downregulated | p = 0.002 | [6][7] |
| XIAP | 2 µM | Downregulated | p = 0.0003 | [6][7] |
| cIAP-1 | 1 µM | Downregulated | p = 0.05 | [6][7] |
| cIAP-1 | 2 µM | Downregulated | p = 0.005 | [6][7] |
| cIAP-2 | 1 µM | Downregulated | p = 0.001 | [6][7] |
| cIAP-2 | 2 µM | Downregulated | p = 0.0002 | [6][7] |
| Caspase-6 | 1 µM | Upregulated | p = 0.001 | [6][7] |
| Caspase-6 | 2 µM | Upregulated | p < 0.0001 | [6][7] |
| Caspase-7 | 1 µM | Upregulated | p = 0.001 | [6][7] |
| Caspase-7 | 2 µM | Upregulated | p = 0.0004 | [6][7] |
Table 3: Effect of this compound on Radiosensitization
| Cell Line | This compound Concentration | Dose Enhancement Ratio (DER) | p-value | Reference |
| HCC193 | 1 µM | 1.38 | p < 0.05 | [8] |
| H460 | 5 µM | 1.42 | p < 0.05 | [8] |
Signaling Pathways and Experimental Workflow
This compound-Induced Apoptosis Signaling Pathway
References
- 1. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 4. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound enhances apoptosis in Lung cancer cells by ameliorating caspase expressions through attenuation of XIAP, cIAP-1, and cIAP-2 proteins [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BV6 and Cisplatin Co-treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin (B142131) is a cornerstone of chemotherapy for various solid tumors; however, its efficacy is often limited by intrinsic or acquired resistance. A key mechanism of resistance is the evasion of apoptosis, frequently mediated by the overexpression of Inhibitor of Apoptosis Proteins (IAPs). BV6 is a small molecule Smac mimetic that antagonizes IAPs, thereby promoting apoptosis. Co-treatment with this compound and cisplatin represents a promising strategy to overcome cisplatin resistance and enhance its anti-tumor activity. This document provides detailed protocols for investigating the synergistic effects of this compound and cisplatin co-treatment in cancer cell lines.
Principle of the Method
This compound functions as a bivalent antagonist of cIAP1, cIAP2, and XIAP, leading to their auto-ubiquitination and subsequent proteasomal degradation.[1][2] This degradation relieves the inhibition of caspases, particularly caspase-8, and can lead to the activation of the NF-κB pathway.[3] Cisplatin induces DNA damage, which triggers the intrinsic apoptotic pathway, culminating in the activation of caspase-9 and downstream effector caspases.[4][5] The co-administration of this compound and cisplatin is hypothesized to synergistically induce apoptosis by simultaneously targeting both the extrinsic and intrinsic apoptotic pathways, thereby lowering the threshold for cell death. Studies have shown that targeting IAPs can enhance the susceptibility of cancer cells to cisplatin.[2]
Data Presentation
Table 1: Example IC50 Values for this compound and Cisplatin in Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| SCC4 (Cisplatin-Sensitive) | Cisplatin | 8.5 ± 1.2 |
| This compound | 15.2 ± 2.1 | |
| Cisplatin + this compound (1 µM) | 3.2 ± 0.5 | |
| SCC4CisR (Cisplatin-Resistant) | Cisplatin | 35.7 ± 4.3 |
| This compound | 12.8 ± 1.9 | |
| Cisplatin + this compound (1 µM) | 9.8 ± 1.1 | |
| Note: The data presented in this table is illustrative and intended to demonstrate how to present experimental findings. Actual values will vary depending on the cell line and experimental conditions. |
Table 2: Example Combination Index (CI) for this compound and Cisplatin Co-treatment
| Cell Line | Fa (Fraction Affected) | CI Value | Interpretation |
| SCC4CisR | 0.25 | 0.65 | Synergy |
| 0.50 | 0.48 | Strong Synergy | |
| 0.75 | 0.35 | Very Strong Synergy | |
| CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. This data is illustrative.[5] |
Table 3: Example Apoptosis Rates Following this compound and Cisplatin Co-treatment
| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V+) |
| SCC4CisR | Control | 5.2 ± 1.1 |
| Cisplatin (10 µM) | 12.5 ± 2.3 | |
| This compound (5 µM) | 18.9 ± 3.1 | |
| Cisplatin (10 µM) + this compound (5 µM) | 55.7 ± 4.8 | |
| Note: The data presented in this table is for illustrative purposes. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and cisplatin, alone and in combination.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in sterile water or saline)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and cisplatin in complete growth medium.
-
For single-agent treatments, add 100 µL of the diluted compounds to the respective wells.
-
For co-treatment, add 50 µL of the diluted this compound and 50 µL of the diluted cisplatin to the respective wells.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound and cisplatin co-treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, cisplatin, or the combination at the desired concentrations for 24-48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is for detecting changes in the expression of key apoptosis-related proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Cisplatin
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cIAP1, anti-XIAP, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.
Visualizations
Caption: Synergistic apoptotic signaling of this compound and cisplatin.
Caption: Experimental workflow for this compound and cisplatin co-treatment studies.
References
- 1. Synergistic anticancer effect of cisplatin and Chal-24 combination through IAP and c-FLIPL degradation, Ripoptosome formation and autophagy-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound enhances apoptosis in Lung cancer cells by ameliorating caspase expressions through attenuation of XIAP, cIAP-1, and cIAP-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lung Cancer Combination Treatment: Evaluation of the Synergistic Effect of Cisplatin Prodrug, Vinorelbine and Retinoic Acid When Co-Encapsulated in a Multi-Layered Nano-Platform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring cIAP1 and XIAP Levels Post-BV6 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Inhibitor of Apoptosis (IAP) proteins are crucial regulators of programmed cell death, or apoptosis. Among them, cellular IAP1 (cIAP1) and X-linked IAP (XIAP) are key players in cancer cell survival by inhibiting caspases, the primary executioners of apoptosis. BV6 is a synthetic, bivalent Smac (Second Mitochondria-derived Activator of Caspases) mimetic designed to antagonize these IAP proteins.[1] By mimicking the endogenous IAP inhibitor Smac/DIABLO, this compound can induce the degradation of cIAP1 and prevent XIAP from neutralizing caspases, thereby promoting apoptosis in cancer cells.[1][2] This makes the accurate measurement of cIAP1 and XIAP levels after this compound treatment a critical step in evaluating its therapeutic efficacy.
These application notes provide detailed protocols for the most common techniques used to quantify the downregulation of cIAP1 and XIAP following treatment with this compound.
This compound Mechanism of Action: IAP Antagonism
This compound functions by binding to the BIR (Baculoviral IAP Repeat) domains of IAP proteins.[3] Its binding to cIAP1 triggers a conformational change that induces cIAP1's E3 ligase auto-ubiquitination, leading to its rapid degradation by the proteasome.[1] This degradation liberates signaling complexes that can initiate apoptosis. While this compound can also bind to XIAP, its primary effect on XIAP is to abrogate its inhibition of caspases rather than causing its degradation in many cell types.[2][4] However, some studies have reported a gradual decrease in XIAP levels, particularly with longer incubation times or higher concentrations of this compound.[2]
Caption: this compound induces cIAP1 degradation and inhibits XIAP, activating caspases and promoting apoptosis.
Quantitative Data Summary
The following tables summarize the effects of this compound on cIAP1 and XIAP protein and mRNA levels as reported in various cancer cell lines.
Table 1: Effect of this compound on cIAP1 and XIAP Protein Expression
| Cell Line | This compound Concentration | Treatment Time | Effect on cIAP1 | Effect on XIAP | Reference |
| HCC193 (NSCLC) | 1 µM | 1 hour | Reduced | No significant change | [2] |
| HCC193 (NSCLC) | 1 µM | 24 hours | Reduced | Gradually decreased | [2] |
| H460 (NSCLC) | 5 µM | 1 hour | Fully depleted | No significant change | [2] |
| H460 (NSCLC) | 5 µM | 24 - 48 hours | Fully depleted | Gradually decreased | [2] |
| NCI-H23 (NSCLC) | IC50 & 2xIC50 | Not specified | Significantly decreased (P=0.02, P=0.01) | Significantly decreased (P=0.003, P=0.007) | [5][6] |
| MCF7 (Breast) | 0.5 µM, 1 µM | 24 hours | Downregulated | Downregulated | [7] |
| MDA-MB-231 (Breast) | 0.5 µM, 1 µM | 24 hours | Downregulated | Downregulated | [7] |
| Panc1 (Pancreatic) | 2 µM | 24 - 72 hours | Degraded | No significant change | [8] |
| MiaPaCa2 (Pancreatic) | 2 µM | 24 - 72 hours | Degraded | No significant change | [8] |
Table 2: Effect of this compound on cIAP1 and XIAP mRNA Expression
| Cell Line | This compound Concentration | Treatment Time | Effect on cIAP1 mRNA | Effect on XIAP mRNA | Reference |
| NCI-H23 (NSCLC) | IC50 & 2xIC50 | Not specified | Downregulated (P=0.05, P=0.005) | Downregulated (P=0.002, P=0.0003) | [5][6] |
| MCF7 (Breast) | 0.5 µM, 1 µM | 24 hours | Downregulated | Downregulated | [7] |
| MDA-MB-231 (Breast) | 0.5 µM, 1 µM | 24 hours | Downregulated | Downregulated | [7] |
Experimental Techniques and Protocols
Western Blotting
Western blotting is the most common technique to qualitatively and semi-quantitatively measure changes in cIAP1 and XIAP protein levels. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Degradation of XIAP is Sufficient and Specific to Induce Apoptosis in MYCN-overexpressing High-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound enhances apoptosis in Lung cancer cells by ameliorating caspase expressions through attenuation of XIAP, cIAP-1, and cIAP-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for BV6 in Endometriosis Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BV6, a small-molecule IAP (Inhibitor of Apoptosis Proteins) antagonist, in preclinical endometriosis research models. The following sections detail the mechanism of action, quantitative data from key studies, detailed experimental protocols, and visual representations of signaling pathways and workflows.
Introduction to this compound in Endometriosis
Endometriosis is a chronic inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus. A key pathological feature of endometriosis is the resistance of these ectopic cells to apoptosis (programmed cell death). Inhibitor of Apoptosis Proteins (IAPs), such as c-IAP1, c-IAP2, and XIAP, are often overexpressed in endometriotic lesions, contributing to this apoptosis resistance.[1][2]
This compound is a potent IAP antagonist that mimics the endogenous IAP inhibitor, Smac/DIABLO.[3] By binding to and inhibiting c-IAP1, c-IAP2, and XIAP, this compound promotes the degradation of IAPs and sensitizes cells to apoptotic stimuli.[1][4] This mechanism makes this compound a promising therapeutic agent for endometriosis by targeting the survival pathways of ectopic endometrial cells.
Mechanism of Action
This compound functions by neutralizing the anti-apoptotic effects of IAPs. In endometriotic cells, IAPs are upregulated and contribute to the suppression of apoptosis, cell proliferation, and inflammation, partly through the activation of the NF-κB signaling pathway.[1][5][6] this compound treatment abrogates the expression of c-IAP1 and TNFα-induced c-IAP2, leading to the inhibition of the NF-κB pathway.[1] This, in turn, reduces the expression of inflammatory cytokines and cell proliferation in endometriotic cells.[1][5]
Signaling Pathway of this compound in Endometriosis
Caption: this compound inhibits IAPs, leading to suppression of the NF-kB pathway and promoting apoptosis.
Quantitative Data from Preclinical Studies
This compound has demonstrated significant efficacy in both in vitro and in vivo models of endometriosis. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound on Human Endometrial Stromal Cells (ESCs)
| Parameter | Cell Type | Treatment | Result | Significance | Reference |
| Cell Proliferation (BrdU incorporation) | Ectopic ESCs | This compound | Inhibition of BrdU incorporation | P < 0.05 vs. control | [1][2] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Endometriosis
| Parameter | Treatment | Result | Significance | Reference |
| Total Number of Lesions | This compound (10 mg/ml, i.p. for 4 weeks) | Decreased | P < 0.05 vs. control | [1][2] |
| Total Weight of Lesions | This compound (10 mg/ml, i.p. for 4 weeks) | Decreased | P < 0.05 vs. control | [1][2][7] |
| Total Surface Area of Lesions | This compound (10 mg/ml, i.p. for 4 weeks) | Decreased | P < 0.05 vs. control | [1][2][7] |
| Proliferative Activity (Ki67+ cells) | This compound (10 mg/ml, i.p. for 4 weeks) | Decreased | P < 0.05 vs. control | [1][2][7] |
| Inflammatory Cytokine Gene Expression (Vegf, Il-6, Ccl-2, Lif) | This compound (4 weeks) | Reduced | Not specified | [5] |
| NF-κB p65 and phospho-NF-κB p65 Expression | This compound (4 weeks) | Attenuated | Not specified | [5] |
Experimental Protocols
The following are detailed protocols for the application of this compound in in vitro and in vivo endometriosis research models, based on published studies.[1][2]
In Vitro Protocol: this compound Treatment of Human Endometrial Stromal Cells (ESCs)
Objective: To assess the effect of this compound on the proliferation of human ESCs isolated from endometriotic tissue.
Materials:
-
This compound (Soluble in DMSO)[3]
-
Human ectopic endometrial tissues (from ovarian endometriomas)[2]
-
Collagenase
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Antibiotics (Penicillin-Streptomycin)
-
5-bromo-2′-deoxyuridine (BrdU) ELISA kit
-
Cell culture plates and flasks
Protocol:
-
Isolation of ESCs:
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.[3]
-
Seed the ESCs in 96-well plates at an appropriate density.
-
Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO).
-
-
Proliferation Assay (BrdU ELISA):
-
After the desired incubation period with this compound, perform a BrdU incorporation assay according to the manufacturer's instructions.
-
Measure the absorbance to quantify cell proliferation.
-
-
Data Analysis:
-
Compare the BrdU incorporation in this compound-treated cells to the vehicle control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.
-
In Vivo Protocol: this compound Treatment in a Mouse Model of Endometriosis
Objective: To evaluate the therapeutic effect of this compound on the development and growth of endometriosis-like lesions in a mouse model.
Materials:
-
This compound
-
Vehicle control (e.g., saline or appropriate solvent for this compound)
-
Surgical instruments
-
Anesthesia
Protocol:
-
Induction of Endometriosis:
-
This compound Treatment Regimen:
-
Assessment of Lesions:
-
Immunohistochemistry (Optional):
-
Data Analysis:
-
Compare the lesion parameters (number, weight, area) and immunohistochemical staining between the this compound-treated and control groups.
-
Use appropriate statistical tests to determine the significance of the findings.
-
Experimental Workflow Diagrams
Caption: Workflow for in vitro testing of this compound on human endometrial stromal cells.
Caption: Workflow for in vivo evaluation of this compound in a mouse endometriosis model.
Conclusion
This compound represents a targeted therapeutic strategy for endometriosis by inducing apoptosis and reducing inflammation and proliferation in ectopic endometrial cells. The provided protocols and data serve as a valuable resource for researchers investigating the potential of IAP antagonists in the treatment of this debilitating disease. It is important to note that while the mouse model is a crucial preclinical tool, the effects of this compound may differ between species, and further research is warranted.[2]
References
- 1. Inhibitor of apoptosis proteins (IAPs) may be effective therapeutic targets for treating endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of apoptosis proteins (IAPs) may be effective therapeutic targets for treating endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tautomycetin.com [tautomycetin.com]
- 4. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of IAP (inhibitor of apoptosis) proteins represses inflammatory status via nuclear factor-kappa B pathway in murine endometriosis lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of NF-κB in Endometrial Diseases in Humans and Animals: A Review | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Endometriotic cell culture contamination and authenticity: a source of bias in in vitro research? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: BV6-Mediated Apoptosis
This guide provides troubleshooting strategies and frequently asked questions for researchers observing a lack of apoptosis in their cell line following treatment with BV6, a SMAC (Second Mitochondria-Derived Activator of Caspases) mimetic.
Troubleshooting Guide: Why is this compound Not Inducing Apoptosis?
This guide is designed to systematically diagnose the potential reasons for the failure of this compound to induce apoptosis in your specific cell line.
Question 1: I've treated my cells with this compound, but I'm not observing any cell death. What are the primary reasons this might be happening?
Answer:
The lack of apoptosis after this compound treatment is a common issue that can stem from the specific molecular characteristics of your cell line or from the experimental setup. This compound functions by antagonizing Inhibitor of Apoptosis Proteins (IAPs), primarily cIAP1, cIAP2, and XIAP.[1][2] This action alone is often insufficient to trigger apoptosis in many cancer cell lines.[3][4]
Here are the most common reasons for resistance:
-
Low or Absent cIAP1/cIAP2 Expression: The primary mechanism of this compound involves inducing the self-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[1][3] If your cell line expresses very low levels of these proteins, this compound will have no primary targets to degrade, and its downstream effects will be minimal.
-
Lack of Autocrine TNF-α Signaling: In many sensitive cell lines, cIAP degradation leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway.[3][5] This can result in the production and secretion of Tumor Necrosis Factor-alpha (TNF-α). This secreted TNF-α then acts in an autocrine or paracrine manner, binding to its receptor (TNFR1) on the cell surface to initiate extrinsic apoptosis.[5] If your cells do not produce sufficient TNF-α upon this compound treatment or lack a functional TNFR1 signaling pathway, apoptosis will not occur.
-
Defects in the Extrinsic Apoptosis Pathway: Even with TNF-α signaling, apoptosis can be blocked if there are downstream defects. A critical component is Caspase-8 .[6][7] If Caspase-8 is absent, mutated, or silenced (e.g., via methylation), the death signal cannot be transduced, and the executioner caspases (like Caspase-3) will not be activated.[6][8]
-
Inactive Compound or Suboptimal Concentration: As with any experiment, it's crucial to ensure the reagent is active and used at an effective concentration. This compound efficacy is dose-dependent and varies significantly between cell lines.[9][10]
Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose the issue.
Frequently Asked Questions (FAQs)
Q2: How does this compound actually work, and what is the role of TNF-α?
A: this compound is a synthetic molecule that mimics the endogenous protein SMAC/DIABLO.[1] It binds to the BIR domains of IAP proteins, primarily cIAP1 and cIAP2, causing them to tag themselves for destruction via the proteasome.[2][3] The degradation of cIAPs has two major consequences:
-
Activation of Non-Canonical NF-κB: cIAPs normally keep NIK levels low. When cIAPs are degraded, NIK accumulates, leading to the processing of p100 to p52 and activation of the non-canonical NF-κB pathway, which can result in TNF-α production.[3][4]
-
Sensitization to Death Ligands: cIAPs are also critical components of the TNF receptor signaling complex. Their removal changes the cellular response to TNF-α from pro-survival to pro-death.[11] By degrading cIAPs, this compound primes the cells to undergo apoptosis when they encounter TNF-α or a similar death ligand like TRAIL.[3]
The following diagram illustrates this synergistic pathway.
Q3: What concentrations of this compound and TNF-α should I use, and for how long?
A: The optimal concentrations and timing are highly cell-line dependent. However, a good starting point for this compound is in the range of 1-10 µM.[1][12] For TNF-α, a concentration of 1-10 ng/mL is typically effective.[13][14] A common experimental design is to pre-treat cells with this compound for a short period (e.g., 1-4 hours) to ensure cIAP degradation before adding TNF-α.[12] Apoptosis is typically assessed 18-24 hours after TNF-α addition.
| Reagent | Typical Concentration Range | Typical Incubation Time | Reference Cell Lines & Notes |
| This compound | 1 - 10 µM | 4 - 48 hours | HCC193: Sensitive at ~1 µM.[9] H460: Requires higher concentration, ~5-7.2 µM.[2][9] THP-1, RH30: Sensitized to killing with 2.5-10 µM pre-treatment.[12] |
| TNF-α | 1 - 10 ng/mL | 18 - 24 hours | Often used in combination with SMAC mimetics to trigger apoptosis in resistant lines.[3][4] |
| TRAIL | 10 - 50 ng/mL | 18 - 24 hours | An alternative death ligand that can synergize with this compound in some cell lines.[3][15] |
Q4: How do I check if my cell line expresses the necessary proteins (cIAP1, cIAP2, Caspase-8)?
A: The most direct method is Western Blotting . This technique will allow you to quantify the basal expression levels of these key proteins in your untreated cell line. To confirm this compound is working at a mechanistic level, you can treat your cells with this compound for 4-8 hours and probe for cIAP1 and cIAP2; you should observe a significant decrease or complete loss of the protein bands compared to an untreated control.[15][16]
Q5: My cells express cIAPs and Caspase-8, and co-treatment with TNF-α still doesn't work. What else could be wrong?
A: This indicates a more complex resistance mechanism. Possibilities include:
-
Overexpression of other anti-apoptotic proteins: High levels of XIAP (which is less sensitive to this compound-induced degradation) or proteins from the Bcl-2 family can still block apoptosis downstream of Caspase-8 activation.[16]
-
Defects in downstream signaling: The components of the death-inducing signaling complex (DISC), such as FADD, could be deficient.[6]
-
Rapid protein re-synthesis: In some cases, cells can rapidly re-synthesize cIAP proteins, overcoming the effects of this compound.
Key Experimental Protocols
Protocol 1: this compound and TNF-α Co-Treatment for Apoptosis Induction
-
Cell Seeding: Seed your cells in a suitable plate format (e.g., 96-well for viability assays, 6-well for Western blotting) and allow them to adhere overnight.
-
This compound Pre-treatment: Treat the cells with the desired concentration of this compound (e.g., 5 µM). Include a vehicle control (e.g., DMSO). Incubate for 4 hours at 37°C.
-
TNF-α Co-treatment: Without removing the this compound-containing media, add TNF-α to the desired final concentration (e.g., 10 ng/mL).
-
Incubation: Incubate the cells for an additional 18-24 hours at 37°C.
-
Apoptosis Assessment: Harvest the cells and assess apoptosis using your preferred method, such as Annexin V/PI staining followed by flow cytometry or a Caspase-3/7 activity assay.
Protocol 2: Western Blot for cIAP1 Degradation and Caspase-3 Cleavage
-
Treatment: Seed cells in 6-well plates. Treat one set of wells with this compound (e.g., 5 µM) for 8 hours to assess cIAP1 degradation. Treat another set with the this compound/TNF-α co-treatment protocol described above to assess apoptosis.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
cIAP1
-
Cleaved Caspase-3 (as a marker of apoptosis)
-
β-Actin or GAPDH (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an ECL (chemiluminescence) substrate and an imaging system. A loss of the cIAP1 band in this compound-treated samples and the appearance of a cleaved Caspase-3 band in co-treated samples would indicate a successful experiment.
Protocol 3: Annexin V/PI Staining for Apoptosis Detection
-
Cell Treatment: Treat cells in 12- or 24-well plates as described in Protocol 1.[15]
-
Cell Harvest: After the 24-hour incubation, collect both the floating and adherent cells. Centrifuge at 1600 rpm for 5 minutes.[15]
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[15]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[15]
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
References
- 1. invivogen.com [invivogen.com]
- 2. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 3. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. It cuts both ways: reconciling the dual roles of caspase-8 in cell death and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. scilit.com [scilit.com]
- 12. SMAC Mimetic this compound Enables Sensitization of Resistant Tumor Cells but also Affects Cytokine-Induced Killer (CIK) Cells: A Potential Challenge for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction of the hyaluronic acid-binding protein, tumor necrosis factor-stimulated gene-6, in cervical smooth muscle cells by tumor necrosis factor-alpha and prostaglandin E(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: BV6 Degradation and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of BV6, a bivalent SMAC mimetic and IAP antagonist.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound powder?
A1: Lyophilized this compound powder should be stored at -20°C. Under these conditions, it is stable for at least four years. For optimal stability, keep the vial tightly sealed and protected from moisture.
Q2: What is the recommended solvent for reconstituting this compound, and what is its solubility?
A2: The recommended solvent for reconstituting this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO at concentrations up to 100 mg/mL (82.94 mM)[1]. For cell culture experiments, a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO is recommended[2].
Q3: What is the stability of this compound in a DMSO stock solution?
A3: The stability of this compound in a DMSO stock solution depends on the storage temperature. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes[1][3].
| Storage Temperature | Stability Duration |
| -80°C | Up to 2 years[3] |
| -20°C | Up to 1 year[3] |
Q4: Can I store this compound solutions at room temperature or in a refrigerator?
A4: Storing this compound solutions for extended periods at room temperature or in a refrigerator is not recommended due to the increased risk of degradation. For short-term use, solutions should be kept on ice. For longer-term storage, freezing at -20°C or -80°C is necessary[1][3].
Q5: How does this compound induce the degradation of its target proteins?
A5: this compound is a SMAC mimetic that binds to the BIR domains of Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1, cIAP2, and XIAP. This binding induces the autoubiquitination and subsequent proteasomal degradation of cIAPs. The degradation of cIAPs leads to the activation of apoptotic signaling pathways.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially related to its stability and degradation.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Reduced or inconsistent biological activity in cell-based assays. | 1. Degradation of this compound in aqueous cell culture media: this compound, as a peptide mimetic containing amide bonds, may be susceptible to hydrolysis in aqueous solutions at 37°C. 2. Improper storage of stock solutions: Repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to degradation. 3. Adsorption to plasticware: Hydrophobic peptides and peptide mimetics can adsorb to the surfaces of plastic tubes and plates, reducing the effective concentration. 4. Incomplete solubilization: The compound may not be fully dissolved in the stock solution or when diluted in media. | 1. Prepare fresh working solutions of this compound in pre-warmed cell culture media immediately before each experiment. Minimize the time this compound is in aqueous solution before being added to cells. 2. Aliquot DMSO stock solutions into single-use volumes and store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles. 3. Use low-protein-binding polypropylene (B1209903) tubes and plates for preparing and storing this compound solutions. 4. Ensure complete dissolution of the lyophilized powder in DMSO by vortexing. When preparing working solutions, add the DMSO stock to the media and mix thoroughly. |
| Precipitation of this compound in cell culture media. | 1. Poor solubility in aqueous media: High concentrations of this compound may exceed its solubility limit in cell culture media, especially if the final DMSO concentration is too low. 2. Interaction with media components: Components in the media, such as serum proteins, could potentially interact with this compound and cause precipitation. | 1. Ensure the final DMSO concentration in the cell culture media is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, be mindful of potential solvent toxicity to your cells. 2. Prepare serial dilutions of the this compound stock solution in pre-warmed media. Add the diluted this compound to the cell culture wells and mix gently. Visually inspect for any signs of precipitation under a microscope. |
| Inconsistent results between experiments. | 1. Variability in solution preparation: Inconsistent pipetting or dilution can lead to different effective concentrations of this compound. 2. Degradation of stock solution over time: Using an older stock solution that has undergone some degradation can lead to reduced activity. | 1. Use calibrated pipettes and follow a standardized protocol for solution preparation. 2. Use a fresh aliquot of the DMSO stock solution for each experiment. If you suspect degradation of your stock, prepare a fresh stock from lyophilized powder. |
Data Presentation
This compound Storage and Stability Summary
| Form | Solvent | Storage Temperature | Stability | Source(s) |
| Lyophilized Powder | N/A | -20°C | ≥ 4 years | |
| Reconstituted Solution | DMSO | -80°C | Up to 2 years | [3] |
| Reconstituted Solution | DMSO | -20°C | Up to 1 year | [3] |
Note: It is strongly recommended to aliquot reconstituted solutions to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
Materials:
-
Lyophilized this compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
-
Calibrated micropipettes and low-retention tips
Procedure:
-
Equilibrate this compound: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of moisture.
-
Prepare Stock Solution (10 mM): a. Centrifuge the vial briefly to collect all the powder at the bottom. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution (Molecular Weight of this compound is 1205.57 g/mol ). c. Vortex the solution thoroughly for at least 1 minute to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.
-
Aliquot and Store Stock Solution: a. Aliquot the 10 mM stock solution into single-use volumes in sterile, low-protein-binding polypropylene microcentrifuge tubes. b. Store the aliquots at -80°C for long-term storage (up to 2 years).
-
Prepare Working Solution (for cell culture): a. On the day of the experiment, retrieve a single aliquot of the 10 mM this compound stock solution from the -80°C freezer. b. Thaw the aliquot at room temperature and centrifuge briefly. c. Pre-warm the desired cell culture medium to 37°C. d. Perform serial dilutions of the DMSO stock solution in the pre-warmed medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the cell culture does not exceed a level that is toxic to the cells (typically <0.5%). e. Mix the working solution thoroughly by gentle inversion or pipetting before adding to the cells. f. Use the prepared working solution immediately. Do not store aqueous solutions of this compound.
Protocol for Stability Assessment of this compound by HPLC (General Procedure)
This protocol outlines a general procedure for conducting a forced degradation study and assessing the stability of this compound using a stability-indicating HPLC method.
1. Forced Degradation Study:
-
Acid Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL in a suitable solvent) with 0.1 M HCl at 60°C for various time points (e.g., 2, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Incubate a solution of this compound with 0.1 M NaOH at 60°C for various time points. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for various time points.
-
Thermal Degradation: Store lyophilized this compound powder and a solution of this compound at an elevated temperature (e.g., 60°C) for an extended period (e.g., 1 week).
-
Photostability: Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[4]. A control sample should be wrapped in aluminum foil to protect it from light.
2. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 214 nm and 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Data Analysis:
-
Analyze the samples from the forced degradation study by HPLC.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
A stability-indicating method is one that can resolve the parent drug from its degradation products.
-
Calculate the percentage of this compound remaining at each time point under each stress condition to determine its stability profile.
Visualizations
References
Technical Support Center: Troubleshooting Off-Target Effects of BV6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of BV6, a bivalent Smac mimetic that antagonizes Inhibitor of Apoptosis Proteins (IAPs).
Understanding this compound: Mechanism of Action and Potential Off-Target Effects
This compound is a potent antagonist of cIAP1, cIAP2, and XIAP, members of the Inhibitor of Apoptosis Protein (IAP) family.[1][2] By mimicking the endogenous IAP inhibitor, Smac/DIABLO, this compound induces the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[1][3][4] This degradation has two major consequences:
-
Induction of Apoptosis: The removal of cIAPs liberates caspases from inhibition, leading to programmed cell death. This process is often dependent on the production of Tumor Necrosis Factor-alpha (TNF-α), which creates an autocrine/paracrine signaling loop that amplifies the apoptotic signal.[1][5]
-
Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAPs stabilizes NF-κB Inducing Kinase (NIK), leading to the processing of p100 to p52 and the activation of the non-canonical NF-κB pathway.[3][4]
It is important to note that many of the so-called "off-target" effects of this compound are direct consequences of its on-target activity of IAP antagonism. For instance, the activation of NF-κB, while a direct result of cIAP degradation, may be an undesired effect in experiments solely focused on inducing apoptosis.
Frequently Asked Questions (FAQs)
Q1: I am not observing any apoptosis after treating my cells with this compound. What are the possible reasons?
A1: Several factors could contribute to a lack of apoptosis:
-
Cell Line Resistance: Some cell lines are inherently resistant to this compound-induced apoptosis. This can be due to low expression of IAPs, defects in the TNF-α signaling pathway, or overexpression of anti-apoptotic proteins.
-
Insufficient TNF-α Signaling: this compound-induced apoptosis is often dependent on an autocrine/paracrine TNF-α loop.[1][5] If your cells do not produce sufficient TNF-α or lack the TNF-α receptor (TNFR1), the apoptotic response may be blunted.
-
Incorrect Concentration: The effective concentration of this compound can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
-
Degraded Compound: Ensure that your this compound stock solution is properly stored and has not degraded.
Q2: My cells are dying, but it doesn't seem to be apoptosis. Could it be another form of cell death?
A2: Yes, in addition to apoptosis, this compound can induce necroptosis, a form of programmed necrosis.[1] Necroptosis is mediated by RIPK1 and RIPK3 and is typically observed when caspase-8 is inhibited.[1] To determine if your cells are undergoing necroptosis, you can use inhibitors such as Necrostatin-1 (a RIPK1 inhibitor).
Q3: I am observing strong NF-κB activation but little to no apoptosis. Why is this happening?
A3: The balance between NF-κB activation and apoptosis is delicate and cell-type specific. Strong activation of the NF-κB pathway can sometimes lead to the transcription of pro-survival genes, which can counteract the pro-apoptotic signals. The kinetics of cIAP1/2 degradation and subsequent signaling events can influence whether the cellular outcome is survival or death.
Q4: How can I confirm that this compound is hitting its intended target (cIAP1)?
A4: The most direct way to confirm target engagement is to perform a western blot analysis to assess the degradation of cIAP1. A time-course experiment will show a decrease in cIAP1 protein levels following this compound treatment.
Troubleshooting Guides
Issue 1: Suboptimal or No Apoptosis
Workflow for Troubleshooting Lack of Apoptosis
Caption: Troubleshooting workflow for lack of apoptosis after this compound treatment.
Experimental Protocols:
-
Dose-Response Experiment:
-
Plate cells at a desired density in a 96-well plate.
-
Prepare serial dilutions of this compound (e.g., 0.1, 0.5, 1, 5, 10, 20 µM).
-
Treat cells with the different concentrations of this compound for 24-48 hours.
-
Assess cell viability using an MTT or CellTiter-Glo assay.
-
-
TNF-α Co-treatment:
-
Based on your dose-response, select a sub-lethal concentration of this compound.
-
Treat cells with this compound alone, TNF-α alone (e.g., 10 ng/mL), and a combination of this compound and TNF-α.
-
Assess apoptosis after 24 hours using Annexin V/PI staining and flow cytometry.
-
-
Western Blot for cIAP1 Degradation:
-
Treat cells with an effective concentration of this compound for various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Lyse cells and perform SDS-PAGE and western blotting.
-
Probe with an antibody specific for cIAP1. A decrease in the band intensity over time indicates target engagement.
-
Issue 2: Distinguishing Between Apoptosis and Necroptosis
Signaling Pathways of this compound-Induced Cell Death
Caption: Simplified signaling pathways of this compound-induced apoptosis and necroptosis.
Experimental Protocol: Inhibitor Studies
-
Plate cells in a multi-well plate.
-
Pre-treat cells with one of the following inhibitors for 1 hour:
-
z-VAD-fmk (pan-caspase inhibitor, 20 µM)
-
Necrostatin-1 (RIPK1 inhibitor, 10 µM)
-
-
Add this compound at a concentration known to induce cell death.
-
Assess cell viability after 24 hours.
-
Rescue with z-VAD-fmk: Indicates apoptosis.
-
Rescue with Necrostatin-1: Indicates necroptosis.
-
Issue 3: Unwanted NF-κB Activation
Workflow for Investigating NF-κB Activation
Caption: Workflow to confirm and characterize unwanted NF-κB activation.
Experimental Protocols:
-
Western Blot for NF-κB Pathway Components:
-
Treat cells with this compound for various time points.
-
Perform western blotting and probe for:
-
-
NF-κB Reporter Assay:
-
Transfect cells with a luciferase or fluorescent reporter plasmid under the control of an NF-κB response element.
-
Treat cells with this compound.
-
Measure reporter gene expression to quantify NF-κB transcriptional activity.
-
Quantitative Data Summary
| Cell Line | This compound Concentration | Outcome | Reference |
| H460 (NSCLC) | 7.2 µM (IC50) | Apoptosis induction | [2] |
| SH-EP | 4 µM | Activation of non-canonical and canonical NF-κB | [6][7] |
| SW480, HT-29, HCT-15 | Concentration-dependent | Reduced cell viability, enhanced by irradiation | [8] |
| Various Cancer Cell Lines | Dose-dependent | cIAP1/cIAP2 degradation, NIK stabilization, sensitization to TNF-α/TRAIL | [3][4][9] |
Disclaimer: The information provided in this technical support center is for research purposes only. The optimal experimental conditions, including this compound concentration and treatment duration, should be determined empirically for each specific cell line and experimental setup.
References
- 1. invivogen.com [invivogen.com]
- 2. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 3. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis [ouci.dntb.gov.ua]
- 4. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The SMAC mimetic this compound sensitizes colorectal cancer cells to ionizing radiation by interfering with DNA repair processes and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BV6 Dosage for Radiosensitization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing BV6 dosage in radiosensitization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound as a radiosensitizer?
A1: this compound is a small molecule SMAC (Second Mitochondria-derived Activator of Caspase) mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1] By binding to the BIR (Baculoviral IAP Repeat) domains of IAPs like cIAP1 and XIAP, this compound promotes their degradation and prevents them from inhibiting caspases.[1][2] This leads to increased apoptosis. In combination with ionizing radiation, which induces DNA damage, this compound synergistically enhances cancer cell death.[2][3] The process can involve both the extrinsic and intrinsic apoptotic pathways and may also interfere with DNA repair processes.[3][4]
Q2: What are typical starting concentrations and incubation times for this compound in in vitro radiosensitization studies?
A2: The optimal concentration and incubation time for this compound are cell-line dependent.[4][5] Based on published studies, a common starting range for this compound concentration is 1-5 µM.[4] Incubation times can vary from 24 to 48 hours prior to irradiation.[5] It is crucial to determine the sensitivity of your specific cell line to this compound alone before proceeding with combination studies.[4]
Q3: How is the radiosensitizing effect of this compound quantified?
A3: The most common method for quantifying radiosensitization is the clonogenic survival assay.[5] From the survival curves of cells treated with radiation alone and in combination with this compound, a Dose Enhancement Ratio (DER) can be calculated. A DER greater than 1 indicates a radiosensitizing effect.[2][4]
Q4: Are there known differences in how different cancer cell types respond to this compound-mediated radiosensitization?
A4: Yes, different cancer cell lines exhibit varying sensitivity to this compound. For example, in non-small cell lung cancer (NSCLC) cell lines, HCC193 was found to be more sensitive than H460, requiring a lower concentration of this compound to achieve significant radiosensitization.[4] The underlying apoptotic pathway activated by the combination treatment can also differ between cell lines, with some favoring the extrinsic pathway and others the intrinsic pathway.[4][5]
Q5: What are the key signaling pathways involved in this compound-induced radiosensitization?
A5: this compound-induced radiosensitization primarily involves the apoptosis signaling pathways. By inhibiting IAPs, this compound allows for the activation of caspases (like caspase-3, -8, and -9) that are triggered by radiation-induced cellular stress and DNA damage.[2][5] This can proceed through the extrinsic pathway, often involving TNF-α signaling, or the intrinsic (mitochondrial) pathway.[2][4] Additionally, this compound has been shown to interfere with DNA damage repair, as evidenced by an increase in γH2AX and 53BP1 foci.[3]
Troubleshooting Guides
Problem: No significant radiosensitization effect is observed with this compound.
| Possible Cause | Suggested Solution |
| This compound concentration is suboptimal. | Perform a dose-response curve with this compound alone to determine the IC50 value for your cell line. Start with a concentration range that spans this value in your radiosensitization experiment. Different cell lines require different concentrations; for instance, 1µM was effective in HCC193 cells, while 5µM was needed for H460 cells.[4] |
| Incubation time is too short or too long. | Optimize the incubation time with this compound prior to irradiation. Studies have used incubation times ranging from 24 to 48 hours.[5] A time-course experiment can help determine the optimal pre-incubation period for maximal IAP degradation and caspase activation. |
| The chosen cell line is resistant to this compound. | Confirm that your cell line expresses the target IAPs (cIAP1, XIAP).[5] If IAP levels are very low, this compound may not be effective. Consider using a different cell line or a different radiosensitizing agent. |
| Issues with the clonogenic survival assay. | Ensure proper cell seeding density to allow for colony formation. Optimize the duration of the assay to allow for sufficient colony growth (typically 10-14 days). |
Problem: High levels of toxicity are observed with this compound alone.
| Possible Cause | Suggested Solution |
| This compound concentration is too high. | Reduce the concentration of this compound. The goal is to use a dose that has a minimal cytotoxic effect on its own but enhances the effect of radiation. Refer to your initial dose-response curve to select a more appropriate, lower concentration. |
| The cell line is highly sensitive to this compound. | For highly sensitive cell lines, a shorter incubation time with this compound may be necessary to reduce toxicity before irradiation. |
Problem: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in experimental conditions. | Standardize all experimental parameters, including cell passage number, confluency at the time of treatment, this compound batch and storage, and the timing of irradiation after this compound addition. |
| Inconsistent radiation dosage. | Ensure accurate and consistent calibration of the radiation source. |
Quantitative Data Summary
The following tables summarize quantitative data from key studies on this compound-mediated radiosensitization.
Table 1: In Vitro this compound Dosages and Radiosensitization Effects
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (hours) | Dose Enhancement Ratio (DER) | Reference |
| HCC193 | NSCLC | 1 | 24 | 1.38 | [4][5] |
| H460 | NSCLC | 5 | 48 | 1.42 | [4][5] |
| HCT-15 | Colorectal | 0-4 | 4 | Concentration-dependent increase | [3] |
| HT-29 | Colorectal | 0-4 | 4 | Concentration-dependent increase | [3] |
| SW480 | Colorectal | 0-4 | 4 | Concentration-dependent increase | [3] |
| A172 | Glioblastoma | 2 | 168 | Significant apoptosis increase | [6][7] |
| U87MG | Glioblastoma | 3 | 168 | Significant apoptosis increase | [7] |
Table 2: In Vivo this compound Dosage and Tumor Growth Suppression
| Animal Model | Tumor Model | This compound Dosage | Treatment Schedule | Outcome | Reference |
| Athymic nude mice | HT1080 xenograft | 5 mg/kg (i.v.) | Every two days for four treatments post-irradiation | Enhanced radiation-mediated tumor growth suppression | [8] |
| BALB/c mice | CMS4-met xenograft | 5 mg/kg (i.v.) | Every two days for four treatments post-irradiation | Enhanced radiation-mediated tumor growth suppression | [8] |
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTS Assay)
-
Objective: To determine the dose-dependent effect of this compound on cell viability and to establish the IC50.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0-10 µM) for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50.[5]
-
2. Clonogenic Survival Assay
-
Objective: To assess the long-term reproductive viability of cells after treatment with this compound and/or radiation.
-
Methodology:
-
Treat cells with the desired concentration of this compound for the optimized incubation time.
-
Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Trypsinize and re-seed a known number of cells into new culture dishes.
-
Incubate for 10-14 days to allow for colony formation (a colony is typically defined as ≥50 cells).
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies and calculate the surviving fraction for each treatment condition.
-
Plot the survival curves and calculate the Dose Enhancement Ratio (DER).[5]
-
3. Western Blot Analysis for Apoptosis and IAP Proteins
-
Objective: To detect changes in the expression levels of key proteins involved in apoptosis and IAP signaling.
-
Methodology:
-
Treat cells with this compound and/or radiation as per the experimental design.
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, cIAP1, XIAP).[4][5]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
4. Immunofluorescence for DNA Damage Foci (γH2AX/53BP1)
-
Objective: To visualize and quantify DNA double-strand breaks.
-
Methodology:
-
Grow cells on coverslips and treat with this compound and/or radiation.
-
Fix the cells at various time points after irradiation (e.g., 0, 1, 6, 12, 24 hours).[9]
-
Permeabilize the cells and block with a suitable blocking buffer.
-
Incubate with primary antibodies against γH2AX and/or 53BP1.[3]
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize and quantify the number of foci per nucleus using a fluorescence microscope.
-
Visualizations
Caption: this compound-mediated radiosensitization signaling pathways.
Caption: Experimental workflow for optimizing this compound radiosensitization.
References
- 1. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 2. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SMAC mimetic this compound sensitizes colorectal cancer cells to ionizing radiation by interfering with DNA repair processes and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Understanding BV6 Ineffectiveness in Cancer Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the efficacy of BV6, a Smac mimetic and IAP antagonist, in certain cancer types.
Troubleshooting Guide: Why is this compound Not Effective in My Cancer Model?
This guide addresses common issues that may lead to a lack of this compound efficacy in your experiments.
Question: I am not observing significant cell death in my cancer cell line after this compound treatment. What are the possible reasons?
Answer:
Several factors can contribute to the lack of this compound-induced cell death. Here are the primary aspects to investigate:
-
Cell Line-Specific Resistance Mechanisms:
-
Upregulation of cIAP2: A primary mechanism of resistance to Smac mimetics like this compound is the compensatory upregulation of cellular inhibitor of apoptosis protein 2 (cIAP2). While this compound promotes the degradation of cIAP1, this can lead to the activation of the NF-κB pathway, which in turn transcriptionally upregulates cIAP2. This newly synthesized cIAP2 can be refractory to this compound-mediated degradation and can compensate for the loss of cIAP1, thereby inhibiting apoptosis.[1][2]
-
Role of the PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway can also contribute to cIAP2 upregulation, providing an alternative survival signal that counteracts the pro-apoptotic effects of this compound.[1][2]
-
XIAP Dependency: In some cancer types, such as high-risk neuroblastoma, cancer cells are highly dependent on X-linked inhibitor of apoptosis protein (XIAP) for survival. This compound exhibits preferential binding to cIAP1 and cIAP2 over XIAP. In cells with high XIAP expression, this compound may be sequestered by cIAPs, leading to insufficient inhibition of XIAP and consequently, a lack of apoptosis.
-
Genetic Alterations: The presence of the cIAP2-MALT1 fusion oncogene can confer resistance to Smac mimetics. The fusion protein lacks the RING domain of cIAP2, which is critical for its degradation, rendering it insensitive to this compound.[3][4]
-
-
Experimental Conditions:
-
Insufficient this compound Concentration or Incubation Time: The sensitivity of cancer cell lines to this compound can vary significantly. Some cell lines, like H460 non-small cell lung cancer cells, require higher concentrations and longer incubation times to observe an effect compared to more sensitive lines like HCC193.[5] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Lack of Autocrine TNFα Signaling: The efficacy of this compound as a single agent often relies on the cancer cells' ability to produce and respond to tumor necrosis factor-alpha (TNFα) in an autocrine manner. In the absence of sufficient TNFα signaling, this compound may not be able to induce apoptosis effectively.
-
-
Apoptotic Pathway Defects:
-
Defects in the Extrinsic or Intrinsic Apoptotic Pathways: this compound can enhance both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. The sensitivity to this compound can depend on which pathway is predominantly active in a particular cell line. For instance, this compound-induced radiosensitization in HCC193 cells favors the extrinsic pathway, while in H460 cells, it favors the intrinsic pathway.[6] Defects in key components of these pathways can abrogate the effect of this compound.
-
Question: My in vitro results with this compound are promising, but the in vivo efficacy is poor. What could be the cause?
Answer:
Discrepancies between in vitro and in vivo results are common in drug development. For this compound, consider the following:
-
Pharmacokinetics and Bioavailability: The route of administration, dosage, and formulation of this compound can significantly impact its concentration and duration of action within the tumor microenvironment. Poor bioavailability or rapid clearance can lead to suboptimal drug levels at the tumor site.
-
Tumor Microenvironment (TME): The TME can provide pro-survival signals to cancer cells, mitigating the effects of this compound. Factors such as stromal cells, extracellular matrix components, and secreted growth factors can all contribute to resistance.
-
Immune System Modulation: While this compound can have immunomodulatory effects, the overall immune status of the animal model can influence the therapeutic outcome.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic Smac (Second Mitochondria-derived Activator of Caspases) mimetic. It functions by antagonizing the Inhibitor of Apoptosis Proteins (IAPs), specifically cIAP1, cIAP2, and XIAP. By binding to the BIR (Baculoviral IAP Repeat) domains of these IAPs, this compound prevents them from inhibiting caspases, which are the key executioner enzymes of apoptosis. This leads to the induction of programmed cell death (apoptosis). Furthermore, this compound can induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2, which not only promotes apoptosis but can also trigger necroptosis, a form of programmed necrosis.
Q2: How does this compound induce both apoptosis and necroptosis?
A2: this compound's primary mechanism is to relieve the IAP-mediated inhibition of caspases, thereby promoting apoptosis. However, by inducing the degradation of cIAP1, this compound can also lead to the stabilization of RIPK1 (Receptor-Interacting Protein Kinase 1). In the presence of a death signal like TNFα and when caspase-8 is inhibited, stabilized RIPK1 can form a complex with RIPK3 and MLKL (Mixed Lineage Kinase Domain-Like), leading to the formation of the necrosome and execution of necroptosis.
Q3: Are there any known clinical trials for this compound or similar Smac mimetics?
A3: While information on clinical trials specifically for this compound is limited, other Smac mimetics have been and are currently being evaluated in clinical trials for various cancers.
-
LCL161: A phase 2 clinical trial of the oral SMAC mimetic LCL161 in patients with myelofibrosis showed an objective response rate of 30-32%.[7][8] The most common toxicities were nausea/vomiting, fatigue, and dizziness.[7][9][10]
-
Debio 1143 (Xevinapant): In a phase 2 study for locally advanced squamous cell carcinoma of the head and neck, Debio 1143 in combination with chemoradiotherapy significantly improved overall survival.[11] At 5 years, deaths were reduced by 53% in the Debio 1143 arm.[11] The combination was found to be safe and manageable.[12][13] A subsequent phase 3 trial (TrilynX) was initiated to confirm these findings.[14]
These trials suggest that Smac mimetics as a class have clinical potential, particularly in combination with other anti-cancer therapies.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, highlighting the differential sensitivity.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| HCC193 | Non-Small Cell Lung Cancer | 7.2 | Sensitive to this compound-induced apoptosis.[5] |
| H460 | Non-Small Cell Lung Cancer | > 30 | Relatively insensitive to this compound as a single agent.[5] |
| SW480 | Colorectal Cancer | Concentration-dependent reduction in viability | - |
| HT-29 | Colorectal Cancer | Concentration-dependent reduction in viability | - |
| HCT-15 | Colorectal Cancer | Concentration-dependent reduction in viability | - |
Key Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control after subtracting the background absorbance. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cancer cells after this compound treatment.
Methodology:
-
Cell Treatment: Treat a sub-confluent culture of cancer cells with the desired concentrations of this compound for a specified duration.
-
Cell Harvesting and Counting: After treatment, wash the cells with PBS, detach them using trypsin, and resuspend them in complete medium to create a single-cell suspension. Count the viable cells using a hemocytometer or an automated cell counter.
-
Cell Seeding: Seed a precise number of cells (e.g., 100-1000 cells, depending on the expected survival rate) into 6-well plates or 60 mm dishes containing fresh complete medium.
-
Incubation: Incubate the plates for 10-14 days at 37°C in a humidified incubator with 5% CO2, allowing colonies to form.
-
Colony Fixation and Staining: After the incubation period, remove the medium, wash the colonies with PBS, and fix them with a solution of methanol (B129727) and acetic acid (3:1) for 10-15 minutes. Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.
Western Blotting for IAP Proteins
Objective: To determine the effect of this compound on the expression levels of cIAP1, cIAP2, and XIAP.
Methodology:
-
Cell Lysis: Treat cancer cells with this compound for the desired time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cIAP1, cIAP2, XIAP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizations
Caption: this compound signaling pathway and resistance mechanism.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression [agris.fao.org]
- 2. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Final results of a phase 2 clinical trial of LCL161, an oral SMAC mimetic for patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. First-in-Class Agent Given With Chemoradiotherapy Improves Survival in Locally Advanced Head and Neck Cancer, Study Finds - The ASCO Post [ascopost.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Debio 1143 and high-dose cisplatin chemoradiotherapy in high-risk locoregionally advanced squamous cell carcinoma of the head and neck: a double-blind, multicentre, randomised, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Overcoming Resistance to BV6 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the SMAC mimetic, BV6.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic small-molecule that functions as a Second Mitochondria-derived Activator of Caspases (SMAC) mimetic.[1] It selectively targets and inhibits members of the Inhibitor of Apoptosis Protein (IAP) family, specifically cIAP1, cIAP2, and XIAP. By binding to the BIR (Baculoviral IAP Repeat) domains of these IAPs, this compound prevents them from inhibiting caspases, which are key executioner enzymes of apoptosis.[2] Furthermore, this compound induces the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[2] This degradation leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway and promoting the production of TNF-α.[3][4] This autocrine/paracrine TNF-α signaling can then trigger apoptosis through the extrinsic pathway.[5][6]
Q2: My cells are not undergoing apoptosis after this compound treatment. What are the possible reasons?
Resistance to this compound-induced apoptosis can arise from several factors:
-
Upregulation of cIAP2: A common mechanism of resistance involves the rapid upregulation of cIAP2.[7][8] Initial degradation of cIAPs by this compound can trigger TNF-α production via the NF-κB pathway.[9] This TNF-α, in turn, can signal back to the cell to increase the expression of cIAP2, which is an NF-κB target gene.[5][8] This newly synthesized cIAP2 can compensate for the loss of cIAP1 and inhibit apoptosis.[3]
-
High XIAP Expression: Some cell lines exhibit high endogenous levels of XIAP or upregulate it in response to treatment.[10] this compound is generally less effective at inducing the degradation of XIAP compared to cIAP1 and cIAP2.[11] High levels of XIAP can effectively inhibit caspase-3, -7, and -9, thereby blocking the final steps of apoptosis.[10]
-
Defects in the TNF-α Signaling Pathway: Since this compound-induced apoptosis is often dependent on an autocrine/paracrine TNF-α loop, defects in this pathway (e.g., low TNF-α production, non-functional TNF receptor) can lead to resistance.
-
Activation of Pro-survival Pathways: Other signaling pathways, such as the PI3K/Akt pathway, can promote cell survival and counteract the pro-apoptotic effects of this compound.[7][8]
-
Activation of Alternative Cell Death Pathways: In some apoptosis-resistant cells, this compound in combination with other stimuli might induce alternative cell death pathways like necroptosis.[12][13]
Q3: How can I overcome resistance to this compound in my experiments?
Several strategies can be employed to overcome resistance:
-
Combination Therapy: Combining this compound with inhibitors of pathways that promote resistance can be effective.
-
NF-κB Inhibitors: Since NF-κB drives cIAP2 upregulation, inhibitors of this pathway can sensitize resistant cells to this compound.[8][14]
-
PI3K Inhibitors: Targeting the PI3K/Akt survival pathway with inhibitors like LY294002 can suppress cIAP2 upregulation and overcome resistance.[7][8]
-
Chemotherapeutic Agents or Radiation: this compound can sensitize cancer cells to traditional therapies like chemotherapy (e.g., paclitaxel, carboplatin) and radiation by lowering the apoptotic threshold.[15][16]
-
Death Receptor Ligands: Combining this compound with TNF-α or TRAIL can enhance apoptosis in resistant cells.[2][4]
-
-
Targeting XIAP: For cells with high XIAP expression, consider using SMAC mimetics with higher affinity for XIAP or combining this compound with XIAP-specific antagonists.[10]
-
Inducing Necroptosis: In apoptosis-deficient cells (e.g., FADD or caspase-8 deficient), this compound can prime cells for TNF-α-induced necroptosis. This can be further enhanced by co-treatment with a pan-caspase inhibitor like zVAD-FMK.[12]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No or low apoptosis observed after this compound treatment. | 1. Cell line is intrinsically resistant. 2. Suboptimal this compound concentration or incubation time. 3. Acquired resistance due to cIAP2 upregulation. 4. High XIAP expression. | 1. Check the IC50 of this compound for your cell line (see Table 1). 2. Perform a dose-response and time-course experiment. 3. Co-treat with an NF-κB or PI3K inhibitor. 4. Assess XIAP protein levels by Western blot. Consider XIAP-targeting strategies. |
| Inconsistent results between experiments. | 1. Variability in cell health and density. 2. Inconsistent reagent preparation or storage. 3. Contamination (e.g., mycoplasma). | 1. Ensure consistent cell passage number and seeding density. 2. Prepare fresh reagents and store this compound properly (dissolved in DMSO at -20°C or -80°C). 3. Regularly test cell lines for mycoplasma contamination. |
| High background in apoptosis assays (e.g., Annexin V/PI). | 1. Mechanical stress during cell harvesting. 2. Over-trypsinization of adherent cells. 3. Delayed analysis after staining. | 1. Handle cells gently during washing and centrifugation. 2. Use a minimal concentration of trypsin and incubate for the shortest time necessary. 3. Analyze cells by flow cytometry as soon as possible after staining. |
| No degradation of cIAP1/2 observed by Western blot. | 1. Ineffective this compound treatment. 2. Issues with protein extraction or Western blot protocol. | 1. Confirm this compound concentration and treatment duration. Use a sensitive cell line as a positive control. 2. Optimize lysis buffer and ensure complete protein extraction. Follow the detailed Western blot protocol (see Experimental Protocols). |
| Increased cell migration or invasion after this compound treatment. | Activation of the non-canonical NF-κB pathway can sometimes promote migration in certain cancer types (e.g., glioblastoma). | This may be an on-target effect of this compound. Consider co-treatment with inhibitors of migration/invasion pathways if this is an undesirable outcome in your experimental model. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H23 | Non-small cell lung cancer | Not specified, but dose-dependent effects observed |
| UoCB6 | B-cell precursor acute lymphoblastic leukemia | Nanomolar range |
| REH | B-cell precursor acute lymphoblastic leukemia | Nanomolar range |
| Nalm-6 | B-cell precursor acute lymphoblastic leukemia | Micromolar range |
| RS4;11 | B-cell precursor acute lymphoblastic leukemia | Micromolar range |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted for determining the cytotoxic effect of this compound.
Materials:
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound to the wells. Include a DMSO vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.[17]
-
Incubate for 1-4 hours at 37°C in a humidified incubator.[17]
-
Record the absorbance at 490 nm using a microplate reader.[18]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the quantitative analysis of this compound-induced apoptosis by flow cytometry.[19]
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time. Include a vehicle control.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.[19]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[20]
-
Add 400 µL of 1X Binding Buffer to each tube.[20]
-
Analyze the samples by flow cytometry within one hour.[20]
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot for IAPs and Caspase Cleavage
This protocol is for assessing the levels of key proteins in the this compound signaling pathway.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cIAP1, anti-cIAP2, anti-XIAP, anti-cleaved Caspase-3, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After this compound treatment, wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Clear the lysate by centrifugation and determine the protein concentration using a BCA assay.
-
Denature 30-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C, diluted according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-Actin or GAPDH should be used as a loading control.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting flowchart for this compound resistance.
References
- 1. Overcoming chemotherapy drug resistance by targeting inhibitors of apoptosis proteins (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 4. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB contributes to Smac mimetic-conferred protection from tunicamycin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IKKβ-mediated NF-κB Activation Attenuates Smac Mimetic-induced Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Smac mimetic induces an early wave of gene expression via NF-κB and AP-1 and a second wave via TNFR1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted Degradation of XIAP is Sufficient and Specific to Induce Apoptosis in MYCN-overexpressing High-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Smac Mimetic Bypasses Apoptosis Resistance in FADD- or Caspase-8-Deficient Cells by Priming for Tumor Necrosis Factor α-Induced Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Caspase-Independent Regulated Necrosis Pathways as Potential Targets in Cancer Management [frontiersin.org]
- 14. NF-κB is required for Smac mimetic-mediated sensitization of glioblastoma cells for γ-irradiation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. ASCO – American Society of Clinical Oncology [asco.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
Technical Support Center: Minimizing BV6 Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize BV6-induced toxicity in normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule SMAC (Second Mitochondria-derived Activator of Caspases) mimetic. It functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), specifically cIAP1, cIAP2, and XIAP.[1][2][3] By binding to and promoting the degradation of these IAPs, this compound relieves their inhibitory effects on caspases, thereby promoting apoptosis (programmed cell death).[2][3] this compound can also activate the non-canonical NF-κB signaling pathway.[2]
Q2: Why am I observing toxicity in my normal (non-cancerous) control cells treated with this compound?
A2: this compound's mechanism of action is not exclusively targeted to cancer cells. Normal cells also express IAPs, and their inhibition by this compound can lead to off-target toxicity. This toxicity is often concentration-dependent and can be exacerbated by the production of inflammatory cytokines like TNF-α.
Q3: What are the common signs of this compound-induced toxicity in normal cells?
A3: Common indicators of this compound toxicity include:
-
Reduced cell viability and proliferation.
-
Increased apoptosis, characterized by cell shrinkage, membrane blebbing, and caspase activation.
-
Changes in cell morphology.
-
Induction of inflammatory cytokine secretion, particularly TNF-α.
Q4: At what concentration should I start my experiments with this compound to minimize normal cell toxicity?
A4: As a starting point, it is advisable to use a concentration range of 1-10 µM for initial experiments, as significant effects on cancer cells are often observed in this range.[3] However, the optimal concentration is highly cell-type dependent. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for both your target cancer cells and your normal control cells to identify a therapeutic window.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High toxicity in normal control cells at low this compound concentrations (<5 µM) | 1. High sensitivity of the normal cell line: Some primary cells are more sensitive to IAP inhibition. 2. Autocrine/paracrine TNF-α signaling: this compound can induce TNF-α secretion, which then acts on the cells, causing apoptosis.[2] 3. NF-κB hyperactivation: The non-canonical NF-κB pathway activation might be contributing to cell death in certain contexts. | 1. Perform a detailed dose-response curve: Determine the IC50 for your specific normal cell line. 2. Neutralize TNF-α: Add a TNF-α neutralizing antibody (e.g., Etanercept at 100-200 µg/mL) to the culture medium.[1] 3. Inhibit NF-κB signaling: Use an NF-κB inhibitor like BAY 11-7082 (start with a low concentration, e.g., 1-5 µM, and perform a dose-response).[2][4] |
| Inconsistent results between experiments | 1. Variability in cell health and density: Cells that are stressed or at a low density can be more susceptible to this compound. 2. Inconsistent this compound preparation: Improper dissolution or storage of this compound can affect its potency. 3. Presence of endogenous TNF-α: Basal levels of TNF-α in the culture system can sensitize cells to this compound. | 1. Standardize cell culture conditions: Ensure consistent cell passage number, seeding density, and overall cell health. 2. Prepare fresh this compound solutions: Dissolve this compound in an appropriate solvent (e.g., DMSO) and make fresh dilutions for each experiment. 3. Use a TNF-α-free serum or neutralize basal TNF-α: This can help to establish a more consistent baseline. |
| No or low toxicity in cancer cells at high this compound concentrations (>20 µM) | 1. Resistance of the cancer cell line: Some cancer cells have intrinsic resistance mechanisms to IAP antagonists. 2. Lack of autocrine TNF-α signaling: The cancer cells may not produce sufficient TNF-α to induce apoptosis upon this compound treatment. | 1. Combine this compound with a sensitizing agent: Co-treat with sub-lethal doses of TNF-α or TRAIL to enhance this compound's apoptotic effect.[2] 2. Use this compound as a radiosensitizer or chemosensitizer: Combine this compound with radiation or other chemotherapeutic agents.[3] |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. Caspase activity) | 1. Different cellular processes being measured: MTT assays measure metabolic activity, which may not always directly correlate with apoptosis. Caspase assays specifically measure a key event in apoptosis. 2. Timing of the assay: The peak of caspase activity may occur at a different time point than the maximum decrease in metabolic activity. | 1. Use multiple assays to assess cell death: Combine a viability assay (e.g., MTT or CellTiter-Glo) with an apoptosis-specific assay (e.g., Caspase-Glo 3/7 or Annexin V staining). 2. Perform a time-course experiment: Measure cytotoxicity at different time points after this compound treatment to identify the optimal endpoint for each assay. |
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Cancer vs. Normal Cell Lines (Illustrative Data)
| Cell Line | Cell Type | IC50 (µM) after 48h |
| Cancer Cell Lines | ||
| HCC193 | Lung Carcinoma | ~1 |
| H460 | Lung Carcinoma | >5 |
| HT-29 | Colorectal Carcinoma | ~4 |
| SW480 | Colorectal Carcinoma | ~1 |
| Normal Cell Lines | ||
| NHDF | Normal Human Dermal Fibroblasts | >10 (Estimated) |
| HBEC | Human Bronchial Epithelial Cells | >10 (Estimated) |
Note: The IC50 values for normal cell lines are estimated based on qualitative data from multiple sources indicating lower sensitivity compared to many cancer cell lines. Researchers should determine the precise IC50 for their specific normal cell lines experimentally.
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using a Caspase-Glo® 3/7 Assay
This protocol measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.
Materials:
-
Normal and/or cancer cell lines
-
This compound compound
-
Caspase-Glo® 3/7 Assay kit (e.g., Promega)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours, protected from light. Measure the luminescence using a plate-reading luminometer.[5]
Protocol 2: Mitigating this compound-induced Toxicity with a TNF-α Neutralizing Antibody
This protocol is designed to determine if the observed toxicity of this compound is dependent on TNF-α signaling.
Materials:
-
Normal cell line of interest
-
This compound compound
-
TNF-α neutralizing antibody (e.g., Etanercept) or a relevant isotype control antibody
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Antibody Pre-treatment: Pre-incubate the cells with the TNF-α neutralizing antibody or isotype control for 1-2 hours before adding this compound. A starting concentration for Etanercept could be 100 µg/mL.[1]
-
This compound Treatment: Add this compound at a concentration that has been shown to induce toxicity in your normal cells.
-
Incubation: Incubate for the desired time period.
-
Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.
-
Analysis: Compare the viability of cells treated with this compound alone to those pre-treated with the TNF-α neutralizing antibody. A significant increase in viability in the presence of the antibody indicates that this compound-induced toxicity is at least partially mediated by TNF-α.
Mandatory Visualization
Caption: this compound signaling pathway leading to apoptosis and NF-κB activation.
Caption: Workflow for assessing this compound-induced toxicity in normal cells.
References
- 1. The effects in vitro of TNF-α and its antagonist 'etanercept' on ejaculated human sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
- 3. 101.200.202.226 [101.200.202.226]
- 4. researchgate.net [researchgate.net]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
Technical Support Center: BV6 In Vivo Delivery
Welcome to the technical support center for the use of BV6 in animal models. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, cell-permeable small molecule that functions as a Smac/DIABLO mimetic.[1] It is a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cIAP1, cIAP2, and XIAP.[1] By binding to these IAPs, this compound induces their auto-ubiquitination and subsequent degradation by the proteasome.[1] This degradation prevents the destruction of key signaling proteins like RIPK1, leading to the induction of programmed cell death pathways, including apoptosis and necroptosis, often in the presence of a co-stimulatory signal like TNF-α.[1]
Q2: How should I prepare and store this compound for animal administration?
A2: this compound is soluble in DMSO and ethanol (B145695) but insoluble in water.[2] For in vivo use, a common method is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a suitable vehicle for injection, such as saline or corn oil.[3] One published formulation involves a vehicle of 1% DMSO in saline.[4] Another detailed vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] It is critical to ensure the final DMSO concentration is low (typically <5-10%) to avoid vehicle-related toxicity. Store the solid compound at -20°C.[2][3]
Q3: What is a typical starting dose for this compound in mice?
A3: Published studies provide a range of effective doses. A frequently cited regimen is an intraperitoneal (i.p.) injection of 10 mg/kg administered twice weekly in BALB/c mice.[2][3][4] Another study used intravenous (i.v.) injections of 5 mg/kg every two days. It's crucial to perform a dose-finding or Maximum Tolerated Dose (MTD) study in your specific animal model and strain to determine the optimal balance between efficacy and toxicity.[5][6]
Q4: What are the most common issues encountered when using this compound in vivo?
A4: The most common challenges include:
-
Lack of Efficacy: The tumor model may be resistant, or the dose/schedule may be suboptimal.
-
Toxicity: Animals may exhibit weight loss, lethargy, or other signs of distress if the dose is too high.
-
Formulation Problems: this compound may precipitate out of solution if not prepared correctly, leading to inconsistent dosing and local irritation.
-
Off-Target Effects: As this compound modulates core cell survival pathways like NF-κB, it can have unintended effects on non-target cells and tissues.[7]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments.
| Issue Encountered | Potential Cause | Suggested Action & Rationale |
| No Observable Anti-Tumor Effect | 1. Suboptimal Dosing: The dose is too low to achieve a therapeutic concentration in the tumor. | Perform a dose-escalation study. Start with a published dose (e.g., 5-10 mg/kg) and test higher and lower concentrations to find the optimal therapeutic window.[6][8] |
| 2. Insufficient Dosing Frequency: this compound may have a short half-life, leading to drug levels falling below the effective concentration between doses. | Increase dosing frequency (e.g., from twice weekly to every other day) based on MTD results. Pharmacokinetic (PK) studies can help determine the compound's half-life to design a more rational schedule. | |
| 3. Tumor Model Resistance: Some tumor cells require a second signal (e.g., TNF-α) for IAP antagonists to effectively induce apoptosis.[1] | Combine this compound with another treatment that induces inflammation or TNF-α production, such as radiation.[9][10] Also, confirm the expression of IAPs in your tumor model; low expression may confer resistance. | |
| 4. Poor Formulation/Delivery: The compound is precipitating upon injection, leading to inaccurate dosing. | Prepare the formulation fresh before each injection. Visually inspect the solution for any precipitation. Consider alternative vehicle formulations if solubility issues persist.[3][11] | |
| Observed Animal Toxicity (e.g., >15% weight loss, lethargy, ruffled fur) | 1. Dose Exceeds MTD: The administered dose is too high for the specific animal strain, sex, or age. | Conduct a Maximum Tolerated Dose (MTD) study to formally establish the safe upper limit for your experimental conditions.[5][12] Reduce the dose in your efficacy study. |
| 2. Vehicle Toxicity: The solvent (e.g., DMSO, PEG300) is causing adverse effects. | Always include a vehicle-only control group that receives the exact same formulation without this compound. This will help differentiate compound toxicity from vehicle effects. | |
| 3. Off-Target Effects: this compound may be causing systemic inflammation or other unintended biological responses.[7] | IAP antagonists can activate NF-κB signaling, potentially leading to a "cytokine storm"-like effect.[7][13] Monitor animals for signs of inflammation. Consider collecting blood for cytokine analysis. | |
| Inconsistent Results Between Animals | 1. Inaccurate Dosing: Poor injection technique or inconsistent formulation preparation. | Ensure all personnel are properly trained in the administration route (e.g., i.p., i.v.). Prepare a master mix of the formulation for each treatment group to ensure consistency. |
| 2. Biological Variability: Differences in animal age, weight, or substrain can affect drug response. | Randomize animals into treatment groups to distribute variability evenly.[14] Ensure all animals are from the same vendor, are age-matched, and housed under identical conditions. | |
| 3. Tumor Heterogeneity: The tumor take-rate or growth kinetics are inconsistent. | Start treatment when tumors reach a specific, uniform size rather than a fixed number of days post-implantation. Discard animals with tumors that are too large or small at the start of treatment. |
Data Summary
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1001600-56-1 | [1] |
| Molecular Formula | C₇₀H₉₆N₁₀O₈ | [1] |
| Molecular Weight | 1205.6 g/mol | [1] |
| Solubility | Soluble in DMSO (≥100 mg/mL), Ethanol. Insoluble in water. | [2][3][4] |
| In Vitro IC₅₀ | 7.2 µM (in H460 cells) | [2][4] |
| Storage | Store solid at -20°C for up to 1 year. | [3] |
Table 2: Example In Vivo Dosing Regimens for this compound
| Dose | Route | Frequency | Animal Model | Application | Reference(s) |
| 10 mg/kg | i.p. | Twice weekly | BALB/c Mice | Endometriosis Model | [2][3][4] |
| 5 mg/kg | i.v. | Every two days | Athymic Nude Mice | Xenograft Tumor Model (with radiation) |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
Objective: To prepare a sterile, injectable solution of this compound at 10 mg/kg in a 200 µL injection volume for a 25g mouse.
Materials:
-
This compound powder (MW: 1205.6 g/mol )
-
Sterile, anhydrous DMSO
-
Sterile 0.9% Saline for Injection
-
Sterile, pyrogen-free microcentrifuge tubes and vials
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate Required Amount: For a 10 mg/kg dose in a 25g mouse, you need 0.25 mg of this compound per mouse. If treating 10 mice (+2 extra for loss), you need 3.0 mg of this compound.
-
Primary Stock Solution: Weigh 3.0 mg of this compound and dissolve it in a small volume of DMSO (e.g., 30 µL for a 100 mg/mL stock). Ensure it is fully dissolved. This step should be performed in a sterile environment, such as a biosafety cabinet.
-
Vehicle Preparation: The final injection volume is 200 µL per mouse. The final DMSO concentration should be low. For a 1% final DMSO concentration, each mouse will receive 2 µL of DMSO.
-
Dilution: For 12 mice, the total injection volume is 2.4 mL. The total DMSO volume will be 24 µL.
-
In a sterile vial, add 2.376 mL of sterile 0.9% Saline.
-
Add the 24 µL of your this compound/DMSO stock solution to the saline. The stock concentration should be adjusted to deliver 0.25 mg of this compound in 24 µL of DMSO. In this example, 3.0 mg of this compound would be dissolved in 288 µL of DMSO. You would then add 24 µL of this stock to the saline for each mouse dose preparation, or prepare a bulk solution.
-
Final Formulation (Example for 12 mice):
-
Dissolve 3.0 mg of this compound in 288 µL of DMSO.
-
In a sterile vial, add 2.112 mL of sterile saline.
-
Add the 288 µL of this compound/DMSO stock to the saline.
-
Vortex gently to mix. The final solution is 1.25 mg/mL in 10% DMSO/Saline. An injection of 200 µL delivers 0.25 mg of this compound.
-
-
Sterilization: Draw the final solution through a sterile 0.22 µm syringe filter into a new sterile vial.
-
Administration: Administer 200 µL per 25g mouse via i.p. injection. Prepare fresh for each injection day.
Protocol 2: General Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without unacceptable toxicity.[5][6]
Design:
-
Animals: Use the same strain, sex, and age of mice as planned for the efficacy study (e.g., 6-8 week old female BALB/c mice).[14]
-
Group Size: 3-5 mice per group.
-
Dose Levels: Select 4-5 dose levels. Start with a published effective dose (e.g., 10 mg/kg) and escalate (e.g., 5, 10, 20, 40 mg/kg). Include a vehicle-only control group.
-
Dosing Schedule: Use the same route and frequency planned for the efficacy study (e.g., i.p., twice weekly).
-
Duration: Typically 7-14 days.[15]
Procedure:
-
Acclimate animals for at least one week before the study begins.
-
Record the starting body weight of each mouse.
-
Administer the assigned dose of this compound or vehicle according to the schedule.
-
Monitoring (Daily):
-
Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, labored breathing). Score these observations systematically.
-
Measure and record the body weight of each animal.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in:
-
Mortality.
-
More than a 15-20% loss of body weight.
-
Severe, irreversible clinical signs of toxicity.
-
-
At the end of the study, a necropsy and histopathological analysis of major organs can be performed to identify any organ-specific toxicities.[12]
Visualizations
Signaling Pathway
Caption: this compound Mechanism of Action.
Experimental Workflow
Caption: In Vivo Efficacy Study Workflow.
Troubleshooting Logic
Caption: Troubleshooting Flowchart for Lack of Efficacy.
References
- 1. invivogen.com [invivogen.com]
- 2. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. Inhibitor of Apoptosis Proteins (IAPs) and Their Antagonists Regulate Spontaneous and Tumor Necrosis Factor (TNF)-induced Proinflammatory Cytokine and Chemokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.ymaws.com [cdn.ymaws.com]
- 9. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. reactionbiology.com [reactionbiology.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
Technical Support Center: Western Blot Analysis of BV6-Treated Samples
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols for performing Western blot analysis on samples treated with the SMAC mimetic, BV6.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when performing Western blots with this compound-treated samples.
| Question/Issue | Possible Cause & Solution |
| Why am I not seeing a decrease in cIAP1 levels after this compound treatment? | 1. Insufficient this compound Concentration or Incubation Time: this compound-induced degradation of cIAP1 is dose- and time-dependent.[1] * Solution: Perform a dose-response and time-course experiment. Start with concentrations ranging from 0.5 µM to 10 µM and harvest cells at various time points (e.g., 1, 4, 8, and 24 hours).[1][2][3] 2. Ineffective Lysis/Sample Preparation: The target protein may have been degraded during sample preparation. * Solution: Ensure you are using a fresh lysis buffer containing protease and phosphatase inhibitors. Always keep samples on ice or at 4°C during preparation to prevent degradation.[4][5] 3. Poor Antibody Quality: The primary antibody against cIAP1 may not be specific or sensitive enough. * Solution: Validate your antibody using positive and negative controls. Check the manufacturer's datasheet for recommended applications and dilutions. Consider testing an antibody from a different vendor. |
| I see cIAP1 degradation, but no increase in cleaved caspase-3 or PARP. | 1. Cell Line Resistance: Some cell lines are resistant to single-agent this compound-induced apoptosis and may require co-treatment with another agent (like TNF-α or TRAIL) to induce robust caspase cleavage.[6][7] * Solution: Test co-treatment with a sensitizing agent like TNF-α (e.g., 50 ng/mL).[8] 2. Suboptimal Time Point: Caspase activation is a downstream event that occurs after IAP degradation. You may be harvesting the cells too early. * Solution: Extend your time-course experiment to later time points (e.g., 24, 48, 72 hours) post-treatment to detect caspase cleavage.[9] 3. Alternative Cell Death Pathway: this compound can induce necroptosis in addition to apoptosis.[10] This pathway is caspase-independent. * Solution: Investigate necroptosis markers, such as RIPK1, RIPK3, and MLKL, by Western blot. |
| My XIAP levels are not changing significantly after this compound treatment. | 1. Slower Degradation Kinetics: this compound induces rapid degradation of cIAP1, but the effect on XIAP is often slower and more gradual.[1] Complete depletion may not occur. * Solution: Ensure you are using a sufficiently long incubation time (e.g., 24-48 hours) and a high enough concentration of this compound to observe changes in XIAP levels.[1] 2. Cell-Type Specific Effects: The response of XIAP to this compound can vary between different cell lines.[1][11] * Solution: Consult literature for expected XIAP responses in your specific cell model. |
| I'm observing non-specific bands on my blot. | 1. Antibody Concentration Too High: Excessive primary or secondary antibody concentration can lead to non-specific binding.[4] * Solution: Titrate your antibodies to find the optimal concentration that gives a strong signal with minimal background. Run a control lane with only the secondary antibody to check for non-specific binding.[4][12] 2. Inadequate Blocking: Insufficient blocking of the membrane can cause high background and non-specific bands.[13] * Solution: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat milk, or vice-versa). Ensure the blocking buffer is fresh.[14] |
| The bands on my blot appear faint or weak. | 1. Insufficient Protein Load: Loading too little protein can result in a weak signal. * Solution: Ensure you are loading an adequate amount of total protein per lane (typically 20-40 µg). Perform a protein concentration assay (e.g., BCA) to accurately quantify your lysates.[12] 2. Inefficient Protein Transfer: Poor transfer from the gel to the membrane will result in a weak signal. * Solution: After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency. Ensure there are no air bubbles between the gel and the membrane during the transfer setup.[14] |
Quantitative Data Summary
The following table summarizes quantitative data on the dose-dependent effect of this compound on the expression of various Inhibitor of Apoptosis Proteins (IAPs) in breast cancer cell lines after 24 hours of treatment. Data is presented as a fold change relative to untreated control cells.
| Cell Line | Treatment | XIAP (Fold Change) | cIAP1 (Fold Change) | cIAP2 (Fold Change) | Survivin (Fold Change) |
| MCF7 | This compound (0.5 µM) | ~0.8 | ~0.4 | ~0.6 | ~0.7 |
| This compound (1 µM) | ~0.6 | ~0.1 | ~0.4 | ~0.5 | |
| MDA-MB-231 | This compound (0.5 µM) | ~0.7 | ~0.3 | ~0.5 | ~0.6 |
| This compound (1 µM) | ~0.5 | ~0.1 | ~0.3 | ~0.4 | |
| Data adapted from a study on breast cancer cells to show representative changes in IAP protein expression following this compound treatment[2]. |
Experimental Protocols & Visualizations
General Protocol: Western Blot for this compound-Treated Cells
This protocol provides a standard workflow for treating cultured cells with this compound and analyzing protein expression changes via Western blot.
1. Cell Culture and this compound Treatment: a. Seed cells in appropriate culture dishes and grow until they reach 70-80% confluency. b. Treat cells with the desired concentrations of this compound (e.g., 0.5 µM, 1 µM, 5 µM) or vehicle control (e.g., DMSO).[1] c. Incubate for the desired time points (e.g., 1, 4, 8, 24 hours).
2. Cell Lysis: a. Place the culture dish on ice and wash cells once with ice-cold PBS.[15] b. Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors.[5] c. Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.[5] d. Incubate on ice for 30 minutes with gentle agitation.[5] e. Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[5] f. Carefully transfer the supernatant (protein lysate) to a new pre-cooled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[15] b. Normalize the concentration of all samples with lysis buffer.
4. Sample Preparation and SDS-PAGE: a. Mix 20-40 µg of protein from each sample with Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes.[15] c. Load the samples into the wells of an SDS-polyacrylamide gel, along with a protein molecular weight marker. d. Run the gel at a constant voltage until the dye front reaches the bottom.[15]
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13] b. After transfer, you can briefly stain the membrane with Ponceau S to verify transfer efficiency.[14]
6. Immunoblotting: a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[15] b. Incubate the membrane with the primary antibody (e.g., anti-cIAP1, anti-XIAP, anti-cleaved caspase-3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[15] c. Wash the membrane three times for 5-10 minutes each with TBST.[15] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[15] e. Wash the membrane again three times for 5-10 minutes each with TBST.
7. Detection: a. Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[16] b. Capture the chemiluminescent signal using an imaging system or X-ray film.
Visual Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow and the underlying molecular pathway of this compound action.
References
- 1. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bio-rad.com [bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SMAC Mimetic this compound Co-Treatment Downregulates the Factors Involved in Resistance and Relapse of Cancer: IAPs and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. invivogen.com [invivogen.com]
- 11. researchgate.net [researchgate.net]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. bosterbio.com [bosterbio.com]
- 15. origene.com [origene.com]
- 16. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unlocking Enhanced Radiotherapy: A Comparative Guide to the IAP Antagonist BV6 as a Radiosensitizer
For Immediate Release
[City, State] – [Date] – In the ongoing battle against cancer, radiotherapy remains a cornerstone of treatment. However, tumor resistance to radiation poses a significant challenge. Researchers are actively exploring radiosensitizers, agents that can enhance the efficacy of radiation therapy, and among these, the small molecule BV6 has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound with other radiosensitizers, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound is a bivalent SMAC mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1 and XIAP.[1] By targeting these proteins, which are often overexpressed in cancer cells and contribute to treatment resistance, this compound promotes programmed cell death, or apoptosis, thereby sensitizing tumor cells to the cytotoxic effects of ionizing radiation.[1]
Mechanism of Action: A Two-Pronged Attack
This compound's efficacy as a radiosensitizer stems from its ability to interfere with key survival pathways in cancer cells. As a SMAC mimetic, it mimics the endogenous pro-apoptotic protein SMAC/DIABLO, binding to IAPs and preventing them from inhibiting caspases, the key executioners of apoptosis.[1] This action, combined with radiation-induced DNA damage, creates a synergistic effect that pushes cancer cells towards apoptosis.
dot
Caption: this compound inhibits IAPs, unleashing caspase activity and promoting radiation-induced apoptosis.
Comparative Efficacy of this compound: In Vitro Studies
The radiosensitizing potential of this compound has been evaluated in various cancer cell lines, with the Dose Enhancement Ratio (DER) being a key metric of its effectiveness. A higher DER indicates a greater enhancement of radiation's cell-killing ability.
| Radiosensitizer | Cancer Type | Cell Line(s) | Dose Enhancement Ratio (DER) | Reference(s) |
| This compound | Non-Small Cell Lung Cancer | HCC193 | 1.38 | [2] |
| Non-Small Cell Lung Cancer | H460 | 1.42 | [2][3] | |
| Colorectal Cancer | HCT-15, HT-29, SW480 | Significant radiosensitization (DER not specified) | [4] | |
| Glioblastoma | A172, U87MG, T98G | Enhanced apoptosis with radiation (DER not specified) | [5] | |
| Birinapant (B612068) | Non-Small Cell Lung Cancer | H1299, H460 | Similar sensitization to this compound | |
| Glioblastoma | U-251, U-87 | Significant radiosensitization (DER not specified) | [6] | |
| Debio 1143 | Non-Small Cell Lung Cancer | HCC193 | 2.19 | [7] |
| Non-Small Cell Lung Cancer | H460 | 1.29 (1.92 with TNF-α) | [7] | |
| LCL161 | Esophageal Squamous Cell Carcinoma | - | 1.4 - 2.0 | [1] |
| Head and Neck Squamous Cell Carcinoma (HPV-) | Cal27 | 1.31 | [8] |
In Vivo Evidence: Tumor Growth Delay
Preclinical studies in animal models have further validated the radiosensitizing effects of this compound. While quantitative data for this compound is still emerging, studies on other SMAC mimetics demonstrate significant tumor growth delay when combined with radiation.
| Radiosensitizer | Cancer Type | In Vivo Model | Key Findings | Reference(s) |
| This compound | Soft Tissue Sarcoma | Xenograft | Enhanced radiation-mediated tumor growth suppression | [9] |
| Birinapant | Glioblastoma | Xenograft | Significant tumor growth delay with combination treatment | [6] |
| Debio 1143 | Head and Neck Squamous Cell Carcinoma | Xenograft | Complete tumor regression in 80% of mice at high dose | [2] |
Clinical Landscape
While this compound itself has not yet entered clinical trials as a radiosensitizer, other SMAC mimetics are being investigated. A phase I trial of Debio 1143 combined with chemoradiotherapy in locally advanced head and neck squamous cell carcinoma showed manageable safety and encouraging efficacy, with an overall response rate of 85%.[10] Birinapant has also undergone clinical investigation in combination with chemotherapies.[11]
Experimental Protocols: A Closer Look
The validation of this compound and other radiosensitizers relies on a set of standardized experimental protocols.
Clonogenic Assay
This in vitro assay is the gold standard for assessing the cytotoxic effects of ionizing radiation.
dot
Caption: Workflow of the clonogenic assay to determine radiosensitizing effects.
Detailed Methodology:
-
Cell Seeding: Plate cells in 6-well plates at a density that allows for the formation of individual colonies (typically 100-1000 cells/well).
-
Treatment: After cell adherence, treat with the radiosensitizer (e.g., this compound) for a specified duration before or after irradiation with varying doses of ionizing radiation.
-
Incubation: Incubate the plates for 1-3 weeks to allow for colony formation.
-
Fixing and Staining: Fix the colonies with a solution like 10% buffered formalin and stain with a dye such as crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition and determine the Dose Enhancement Ratio (DER) by comparing the radiation dose required to achieve a certain level of cell kill with and without the radiosensitizer.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
dot
Caption: Flow cytometry workflow for quantifying apoptosis after treatment.
Detailed Methodology:
-
Cell Treatment: Treat cells with this compound and/or radiation for the desired time.
-
Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
In Vivo Tumor Growth Delay Studies
These studies assess the efficacy of a radiosensitizer in a living organism.
dot
Caption: Experimental workflow for in vivo assessment of radiosensitizers.
Detailed Methodology:
-
Tumor Cell Implantation: Inject cancer cells subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to different treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound plus radiation).
-
Treatment: Administer this compound through an appropriate route (e.g., intraperitoneal injection) and deliver a specified dose of radiation to the tumor.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals.
-
Data Analysis: Calculate tumor volume and plot tumor growth curves for each group. The tumor growth delay is the time it takes for tumors in the treated groups to reach a certain size compared to the control group.
Conclusion and Future Directions
The available preclinical data strongly support the validation of this compound as a potent radiosensitizer across a range of cancer types. Its mechanism of action, centered on the inhibition of IAP proteins, offers a targeted approach to overcoming radiation resistance. While direct comparative data with other SMAC mimetics is still emerging, the existing evidence suggests that this compound holds significant promise. Further in vivo studies to quantify tumor growth delay and clinical trials are warranted to translate these promising preclinical findings into improved cancer therapies. The continued investigation of this compound and other IAP antagonists represents a critical step forward in personalizing and enhancing the efficacy of radiotherapy.
References
- 1. Smac mimetic compound LCL161 sensitizes esophageal carcinoma cells to radiotherapy by inhibiting the expression of inhibitor of apoptosis protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The radiosensitizing activity of the SMAC-mimetic, Debio 1143, is TNFα-mediated in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Radiation-induced cell cycle delay measured in two mouse tumors in vivo using bromodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Debio 1143, an antagonist of multiple inhibitor-of-apoptosis proteins, activates apoptosis and enhances radiosensitization of non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SMAC mimetic birinapant plus radiation eradicates human head and neck cancers with genomic amplifications of cell death genes FADD and BIRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I Trial of Debio 1143, an Antagonist of Inhibitor of Apoptosis Proteins, Combined with Cisplatin Chemoradiotherapy in Patients with Locally Advanced Squamous Cell Carcinoma of the Head and Neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of BV6 and Other IAP Antagonists in Lung Cancer Therapy
For Immediate Release
In the landscape of targeted cancer therapies, Inhibitor of Apoptosis Protein (IAP) antagonists have emerged as a promising strategy to overcome resistance to conventional treatments. This guide provides a detailed comparison of BV6, a bivalent SMAC mimetic, with other notable IAP antagonists, including Debio 1143 (AT-406), LCL161, and Birinapant (B612068), focusing on their application in lung cancer. This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Mechanism of Action: Targeting Apoptosis Resistance
Inhibitor of Apoptosis Proteins, such as cIAP1, cIAP2, and XIAP, are frequently overexpressed in cancer cells, contributing to their survival and resistance to apoptosis-inducing agents.[1] SMAC (Second Mitochondria-derived Activator of Caspases) mimetics, like this compound, function by mimicking the endogenous IAP inhibitor, SMAC/DIABLO.[2] This action leads to the degradation of cIAP1 and cIAP2 and the neutralization of XIAP's inhibitory effect on caspases, thereby lowering the threshold for apoptosis.[3][4] The degradation of cIAPs can trigger cell death through both the intrinsic and extrinsic apoptotic pathways and can also activate the non-canonical NF-κB signaling pathway.[3][5]
Below is a diagram illustrating the general signaling pathway affected by IAP antagonists.
Caption: General signaling pathway of IAP antagonists.
Comparative Efficacy in Lung Cancer Cell Lines
The following tables summarize the in vitro efficacy of this compound and other IAP antagonists in non-small cell lung cancer (NSCLC) cell lines.
Table 1: Single-Agent Cytotoxicity (IC50)
| IAP Antagonist | Cell Line | IC50 (µM) | Reference |
| This compound | HCC193 | 7.2 | [6] |
| H460 | >30 | [6] | |
| NCI-H23 | Not specified, used at 1µM and 2µM | [7] | |
| Debio 1143 | HCC193 | 1 | [8][9] |
| H460 | >10 (apoptosis at 10µM) | [8] | |
| LCL161 | A549, H460 | Used at 10µM for apoptosis studies | [10] |
| Birinapant | H1299 | ~10 (at 48h for 80% survival) | [11] |
Table 2: Radiosensitization Effect
| IAP Antagonist | Cell Line | Concentration (µM) | Incubation Time (h) | Dose Enhancement Ratio (DER) | Reference |
| This compound | HCC193 | 1 | 24 | 1.38 | [6][12][13] |
| H460 | 5 | 48 | 1.42 | [6][12][13] | |
| Debio 1143 | HCC193 | 2.5 | 24 | 2.19 | [8][9] |
| H460 | 10 | 48 | 1.29 | [8][9] | |
| Birinapant | H1299, H460 | Not specified for DER | Not specified for DER | Significant sensitizing effect | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
Cell Viability and Cytotoxicity Assays (MTS/MTT)
-
Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol Summary:
-
Lung cancer cells (e.g., HCC193, H460, NCI-H23) are seeded in 96-well plates.[6][7]
-
After cell adhesion, they are treated with various concentrations of the IAP antagonist (e.g., this compound, Debio 1143) or a vehicle control (DMSO).[6]
-
Following a specified incubation period (e.g., 24 or 48 hours), a reagent (MTS or MTT) is added to each well.[6][7]
-
After a further incubation period, the absorbance is measured using a microplate reader.[6]
-
Relative cell viability is calculated by normalizing the absorbance of treated cells to that of the control cells. IC50 values are then determined.[6]
-
Clonogenic Survival Assay
-
Principle: This assay assesses the ability of a single cell to grow into a colony, measuring the long-term reproductive integrity of cells after treatment.
-
Protocol Summary:
-
A specific number of cells are seeded into 60-mm dishes.[6]
-
After attachment, cells are treated with the IAP antagonist or vehicle for a defined period (e.g., 24 or 48 hours).[6]
-
The drug is then washed off, and cells are irradiated with varying doses of radiation (e.g., 0, 2, 4, 6 Gy).[6]
-
Cells are incubated for a period of time to allow for colony formation.
-
Colonies are fixed, stained, and counted. The Dose Enhancement Ratio (DER) is calculated to quantify the radiosensitizing effect.
-
Western Blotting
-
Principle: This technique is used to detect specific proteins in a sample.
-
Protocol Summary:
-
Cells are harvested, and protein extracts are collected.[6][7]
-
Equal amounts of protein are separated by size via SDS-PAGE and transferred to a membrane.[6]
-
The membrane is probed with primary antibodies against target proteins (e.g., cIAP1, XIAP, cleaved caspase-3, -8, -9).[6][12]
-
A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody.[6]
-
A substrate is added that reacts with the enzyme to produce a detectable signal, allowing for the visualization of the protein bands.[6]
-
The following diagram illustrates a typical western blot workflow.
Caption: A simplified workflow for Western blotting.
Concluding Remarks
This compound and other IAP antagonists demonstrate significant potential in the treatment of lung cancer, particularly in sensitizing tumor cells to radiation therapy.[6][14] The data presented indicate that the efficacy of these agents can be cell-line dependent, with varying sensitivities observed across different NSCLC models.[6][9] For instance, Debio 1143 appears to have a more potent radiosensitizing effect in the HCC193 cell line compared to this compound, as indicated by a higher DER at a comparable concentration.[6][8]
The choice of an IAP antagonist for further preclinical and clinical development in lung cancer may depend on specific tumor characteristics, such as the expression levels of different IAP proteins and the presence of an autocrine TNFα loop, which can influence sensitivity to these agents.[8] The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to build upon these findings and advance the development of IAP antagonists for the treatment of lung cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 3. Targeting XIAP for Promoting Cancer Cell Death—The Story of ARTS and SMAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming chemotherapy drug resistance by targeting inhibitors of apoptosis proteins (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Debio 1143, an antagonist of multiple inhibitor-of-apoptosis proteins, activates apoptosis and enhances radiosensitization of non-small cell lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Debio 1143, an antagonist of multiple inhibitor-of-apoptosis proteins, activates apoptosis and enhances radiosensitization of non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LCL161 | SMAC mimetic | IAP antagonist | antitumor | TargetMol [targetmol.com]
- 11. cIAP1/2 are involved in the radiosensitizing effect of birinapant on NSCLC cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asco.org [asco.org]
- 13. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of BV6 and Conventional Chemotherapy in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the novel IAP (Inhibitor of Apoptosis Protein) antagonist, BV6, and traditional chemotherapy agents. The analysis is supported by experimental data to evaluate performance, mechanisms of action, and resistance profiles, offering a valuable resource for preclinical and translational cancer research.
At a Glance: this compound vs. Chemotherapy
| Feature | This compound (IAP Antagonist) | Conventional Chemotherapy |
| Primary Mechanism | Targeted induction of apoptosis by inhibiting IAP proteins (cIAP1, cIAP2, XIAP).[1][2] | Broad cytotoxicity, primarily through DNA damage or disruption of mitosis.[3][4] |
| Cellular Target | Specific binding to BIR domains of IAP proteins.[1] | DNA, topoisomerases, microtubules.[3][4] |
| Mode of Action | Mimics the endogenous protein SMAC to promote caspase activation and programmed cell death.[1][2] | Alkylation of DNA, intercalation, inhibition of microtubule dynamics.[3][5] |
| Therapeutic Strategy | Can be used as a single agent or to sensitize cancer cells to other therapies like radiation.[6] | Often used in combination regimens (e.g., CHOP) to target cells at different cycle stages and reduce resistance.[7] |
| Resistance Profile | Upregulation of cIAP2, alterations in the TNFα signaling pathway.[5][8] | Increased drug efflux (e.g., P-glycoprotein), enhanced DNA repair mechanisms, mutations in target proteins.[9] |
Quantitative Performance Analysis
The following tables summarize the in vitro efficacy of this compound and common chemotherapy agents across various cancer cell lines. Data is presented as IC50 values (the concentration required to inhibit cell growth by 50%) and the extent of apoptosis induction.
Table 1: Comparative IC50 Values (μM)
| Cell Line | Cancer Type | This compound | Cisplatin | Doxorubicin | Paclitaxel |
| H460 | Non-Small Cell Lung | >30[10] | 0.33 - 8.6[10][11][12] | N/A | N/A |
| HCC193 | Non-Small Cell Lung | 7.2[10] | N/A | N/A | N/A |
| MCF-7 | Breast Cancer | N/A | ~20 (24h)[9] | 1.1 - 9.9[13][14] | 3.5[15] |
| MDA-MB-231 | Breast Cancer | N/A | ~10 (24h)[9] | 0.69 - 6.6[6][13] | 0.3[15] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as exposure time and assay method.[16][17]
Table 2: Apoptosis Induction
| Agent | Cell Line | Concentration | Apoptotic Effect |
| This compound | H460, HCC193 | 1-5 µM | Induces apoptosis via intrinsic or extrinsic pathways.[6] |
| Cisplatin | H460 | 10-40 µM | Significant increase in apoptotic rate.[18] |
| Doxorubicin | MCF-7 | 2.5 µM | >10-fold increase in caspase 3-like activity in caspase-3 reconstituted cells.[1][19] |
| Doxorubicin | MDA-MB-231 | 0.2 µM | ~15% apoptotic cells.[6] |
Mechanism of Action: Signaling Pathways
The fundamental difference between this compound and conventional chemotherapy lies in their approach to inducing cell death. This compound offers a targeted mechanism, while chemotherapy acts more broadly.
This compound: Targeted Apoptosis Induction
This compound functions as a SMAC mimetic. It binds to Inhibitor of Apoptosis Proteins (IAPs) like cIAP1 and XIAP, triggering their degradation.[1][6] This removes the IAPs' inhibitory effect on caspases, leading to the activation of the apoptotic cascade and programmed cell death.[1][2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 4. Tumor-targeted SN38 inhibits growth of early stage non-small cell lung cancer (NSCLC) in a KRas/p53 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 8. Overcoming chemotherapy drug resistance by targeting inhibitors of apoptosis proteins (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oaepublish.com [oaepublish.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 14. jrmds.in [jrmds.in]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Confirming the Mechanism of BV6 Through Knockout Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data confirming the mechanism of BV6, a potent SMAC mimetic and inhibitor of apoptosis protein (IAP) antagonist. By leveraging knockout and knockdown studies, we elucidate the critical role of specific IAPs in mediating this compound-induced apoptosis and sensitization to other anti-cancer agents. Detailed experimental protocols and quantitative data are presented to support the findings.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic, cell-permeable, bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic. It is designed to mimic the endogenous SMAC/Diablo protein, which antagonizes members of the IAP family, including X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[1] These IAPs are frequently overexpressed in cancer cells, contributing to therapeutic resistance by inhibiting caspase activity and promoting cell survival.[2]
This compound's primary mechanism of action involves binding to the BIR (Baculoviral IAP Repeat) domains of IAPs, thereby disrupting their ability to inhibit caspases.[3] Furthermore, binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[4][5] This degradation leads to the stabilization of NIK (NF-κB-inducing kinase), activation of the non-canonical NF-κB pathway, and production of endogenous TNFα, which can act in an autocrine/paracrine manner to induce apoptosis.[3] The depletion of IAPs ultimately lowers the threshold for apoptosis, sensitizing cancer cells to both intrinsic and extrinsic apoptotic stimuli.
Confirming the Role of IAPs in this compound-Mediated Apoptosis through Knockdown Studies
To definitively establish the reliance of this compound's pro-apoptotic activity on its intended targets, researchers have employed RNA interference (siRNA) to knock down the expression of specific IAPs. These studies provide compelling evidence that the absence of key IAPs phenocopies or enhances the effect of this compound, confirming their central role in its mechanism of action.
cIAP1 and XIAP Knockdown Sensitizes Esophageal Squamous Cell Carcinoma Cells to TNF-α-Induced Apoptosis
In esophageal squamous cell carcinoma (ESCC) cells, which are often resistant to TNF-α-induced apoptosis, the knockdown of cIAP1 or XIAP using siRNA rendered the cells sensitive to TNF-α treatment alone.[6] A double knockdown of both cIAP1 and XIAP resulted in a further increase in apoptosis, highlighting their cooperative role in conferring resistance.[6] This mimics the effect of this compound, which degrades cIAP1 and antagonizes XIAP to sensitize cells to TNF-α.
XIAP Knockdown Sensitizes Pancreatic Cancer and Melanoma Cells to TRAIL-Induced Apoptosis
Similar findings have been observed in pancreatic carcinoma and melanoma cell lines with resistance to TRAIL (TNF-related apoptosis-inducing ligand), another death receptor ligand. Stable knockdown of XIAP in HCT116 colon cancer cells was shown to sensitize them to TRAIL-induced apoptosis.[7] In melanoma cell lines, XIAP knockdown was sufficient to restore TRAIL sensitivity, an effect that is mimicked by SMAC mimetic compounds.[8] These findings underscore the importance of XIAP in mediating resistance to death receptor-induced apoptosis and confirm that antagonizing XIAP, a key function of this compound, is a valid strategy to overcome this resistance.
Quantitative Analysis of Apoptosis in IAP Knockdown Cells
The following table summarizes the quantitative data from studies investigating the impact of IAP knockdown on apoptosis, providing a comparison with the effects of SMAC mimetics like this compound.
| Cell Line | IAP Target | Method | Treatment | % Apoptosis (Control) | % Apoptosis (Knockdown/SMAC Mimetic) | Fold Increase | Citation |
| HCT116 (Colon) | XIAP | shRNA | rhTRAIL | ~15% | ~45% | 3.0 | [7] |
| Melanoma Cells | XIAP | siRNA | TRAIL | Resistant | Sensitive (data not quantified) | - | [8] |
| ESCC Cells | cIAP1 & XIAP | siRNA | TNF-α | Resistant | Sensitive (data not quantified) | - | [6] |
| Breast Cancer (MCF-7) | XIAP | siRNA | - | ~5% | ~77% (TUNEL positive) | 15.4 | [9] |
Note: Quantitative data for direct comparison of this compound treatment in knockout/knockdown cells is limited in the reviewed literature. The table illustrates the principle that IAP depletion, the primary mechanism of this compound, significantly enhances apoptosis.
Experimental Protocols
siRNA-Mediated Knockdown of IAPs
This protocol describes a general method for the transient knockdown of cIAP1, cIAP2, and XIAP using siRNA.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: For each well, dilute 0.5 nM of siRNA targeting cIAP1, cIAP2, or XIAP (or a combination) into serum-free medium. In parallel, prepare a tube with a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) diluted in serum-free medium, according to the manufacturer's instructions. A non-targeting control siRNA should be used as a negative control.[10]
-
Transfection Complex Formation: Combine the diluted siRNA and the diluted transfection reagent and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the transfection complexes drop-wise to the cells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Verification of Knockdown: Harvest the cells and verify the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.[10]
Western Blot Analysis for IAP Degradation and Caspase Activation
This protocol outlines the steps to detect changes in protein levels of IAPs and the activation of caspases following this compound treatment.
-
Cell Lysis: After treatment with this compound for the desired time points, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cIAP1, XIAP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.[11]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: IAP Degradation and Apoptosis Induction
References
- 1. Smac mimetic increases chemotherapy response and improves survival in mice with pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smac Mimetics to Therapeutically Target IAP Proteins in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of cIAP1 and XIAP in Apoptosis Induced by Tumor Necrosis Factor Alpha in Esophageal Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable XIAP knockdown clones of HCT116 colon cancer cells are more sensitive to TRAIL, taxanes and irradiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel SMAC-mimetics synergistically stimulate melanoma cell death in combination with TRAIL and Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transfer of siRNA against XIAP induces apoptosis and reduces tumor cells growth potential in human breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. Western Blot Methodologies for Analysis of In Vitro Protein Expression Induced by Teratogenic Agents | Springer Nature Experiments [experiments.springernature.com]
Comparative Guide to the Synergistic Anti-Cancer Effect of BV6 and TRAIL
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic pro-apoptotic effect of combining the Smac mimetic, BV6, with the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). The data presented herein demonstrates how this compound sensitizes cancer cells to TRAIL-mediated cell death, offering a promising avenue for combination cancer therapy.
Mechanism of Synergy: Overcoming Apoptosis Resistance
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising cytokine that can selectively induce apoptosis in cancer cells by binding to its death receptors, DR4 and DR5.[1] This binding initiates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8 and the subsequent executioner caspases (caspase-3, -7), ultimately resulting in programmed cell death.[2]
However, many cancer cells develop resistance to TRAIL by overexpressing a family of proteins known as Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1, cIAP2, and XIAP.[3] These proteins block apoptosis by directly inhibiting caspases and promoting their degradation.
This compound is a synthetic small molecule that functions as a Smac mimetic.[4] It mimics the endogenous pro-apoptotic protein Smac/DIABLO, which is a natural antagonist of IAPs.[4] this compound binds to IAPs, inducing their degradation and thereby removing their inhibitory block on the caspase cascade.[1][5] This action restores the cancer cell's sensitivity to TRAIL, leading to a potent synergistic effect where the combination of this compound and TRAIL induces significantly more apoptosis than either agent alone.[2][5]
The signaling pathway below illustrates this synergistic mechanism.
Experimental Data: this compound Sensitizes Breast Cancer Cells to TRAIL
The synergistic effect of this compound and TRAIL has been quantitatively demonstrated in human breast cancer cell lines, MCF-7 and MDA-MB-231. The following tables summarize data from key experiments.
Table 1: Effect of this compound and TRAIL on Cell Viability (MTT Assay)
This table shows the percentage of viable cells after 24 hours of treatment. The combination of this compound (1 µM) with TRAIL (50 ng/mL) results in a marked decrease in cell viability compared to either treatment alone, indicating a strong synergistic cytotoxic effect.
| Treatment Group | MCF-7 (% Viability) | MDA-MB-231 (% Viability) |
| Control (Untreated) | 100% | 100% |
| This compound (1 µM) | ~90% | ~60% |
| TRAIL (50 ng/mL) | ~80% | ~75% |
| This compound (1 µM) + TRAIL (50 ng/mL) | ~55% | ~40% |
| Data is approximated from graphical representations in the source literature for illustrative purposes.[2][6] |
Table 2: Induction of Apoptosis by this compound and TRAIL (Annexin V/PI Assay)
This table presents the percentage of apoptotic cells (early and late stages) after 24 hours. The combination treatment dramatically increases the apoptotic cell population, confirming that the observed cytotoxicity is due to the induction of programmed cell death.[2]
| Treatment Group | MCF-7 (% Apoptotic Cells) | MDA-MB-231 (% Apoptotic Cells) |
| Control (Untreated) | ~10% | ~9.5% |
| TRAIL (50 ng/mL) | 20-25% | 25-41% |
| This compound (1 µM) + TRAIL (50 ng/mL) | ~55-70% | ~45-71% |
| Data represents the total percentage of Annexin V positive cells.[2] |
Experimental Workflow and Protocols
Validating the synergy between this compound and TRAIL involves a standardized workflow.
Detailed Methodologies:
A. Cell Viability (MTT) Assay
The MTT assay measures the metabolic activity of cells as an indicator of their viability.[2]
-
Cell Seeding: Seed cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
Treatment: Treat cells with this compound alone, TRAIL alone, or a combination of both at various concentrations for 24 hours. Include untreated and vehicle-treated wells as controls.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[7]
-
Solubilization: Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[7] Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan.
-
Absorbance Reading: Measure the absorbance of the solution at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
B. Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Cell Culture and Treatment: Grow and treat cells in 6-well plates as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the collected cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.
C. Protein Analysis (Western Blot)
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as IAPs and cleaved caspases.[2]
-
Protein Extraction: Following treatment, lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., cIAP1, XIAP, cleaved caspase-3, Actin). Follow this with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Densitometry analysis can be used to quantify the relative expression of proteins, normalized to a loading control like Actin. A decrease in IAP levels and an increase in cleaved caspase-3 in the combination treatment group would confirm the proposed mechanism.[2]
References
- 1. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMAC Mimetic this compound Co-Treatment Downregulates the Factors Involved in Resistance and Relapse of Cancer: IAPs and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Predictable Clinical Benefits without Evidence of Synergy in Trials of Combination Therapies with Immune-Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of SMAC Mimetics: Comparing the Apoptotic Effects of BV6 and Birinapant
In the landscape of targeted cancer therapy, small molecule mimetics of the Second Mitochondria-derived Activator of Caspases (SMAC) have emerged as a promising strategy to overcome apoptosis resistance in tumor cells. These agents function by antagonizing the Inhibitor of Apoptosis Proteins (IAPs), thereby liberating caspases to execute programmed cell death. Among the bivalent SMAC mimetics, BV6 and birinapant (B612068) have been extensively studied. This guide provides a detailed comparison of their apoptotic effects, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Mechanism of Action: A Shared Path to Apoptosis
Both this compound and birinapant are bivalent SMAC mimetics, meaning they possess two N-terminal motifs that mimic the endogenous SMAC protein.[1] This bivalency is thought to confer greater potency compared to monovalent mimetics.[2] Their primary mechanism of action involves binding to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, particularly cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[2][3][4] This interaction triggers the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[1][4]
The degradation of cIAPs has two major consequences. Firstly, it removes the inhibitory brake on caspase-8 activation within the extrinsic apoptosis pathway, often initiated by death receptors like TNFR1. Secondly, it leads to the stabilization of NF-κB-inducing kinase (NIK), activating the non-canonical NF-κB pathway.[4] Furthermore, by binding to XIAP, these SMAC mimetics prevent its inhibition of effector caspases-3, -7, and the initiator caspase-9, thus promoting the execution phase of apoptosis.[2]
While sharing a common mechanism, subtle differences in their efficacy and potency have been observed in various cancer models.
Quantitative Comparison of Apoptotic Efficacy
Table 1: Comparison of IC50 Values for Cell Viability
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 3.71 | [5] |
| This compound | NCI-H23 | Non-Small Cell Lung Cancer | Not specified, but effective at 1-2 µM | [6] |
| This compound | HCC193 | Non-Small Cell Lung Cancer | ~1 | [2][7] |
| This compound | H460 | Non-Small Cell Lung Cancer | ~5 | [2][7] |
| Birinapant | MDA-MB-231 | Triple-Negative Breast Cancer | 0.71 | [8] |
| Birinapant | H1299 | Non-Small Cell Lung Cancer | ~10 (for apoptosis enhancement) | [9] |
| Birinapant | H460 | Non-Small Cell Lung Cancer | ~10 (for apoptosis enhancement) | [9] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method).
Table 2: Direct Comparison of Effects in NSCLC Cell Lines (Radiosensitization Context)
| Parameter | Cell Line | This compound (10 µM) | Birinapant (10 µM) | Citation |
| cIAP1 Degradation | H1299, H460 | Significant | More significant than this compound | [9] |
| cIAP2 Degradation | H1299 | Significant | Similar to this compound | [9] |
| Cleaved Caspase-3 | H1299, H460 | Activated | More activated than this compound | [9] |
| Radiosensitization (Clonogenic Assay) | H1299, H460 | Effective | Similar to this compound at 4 Gy | [9] |
Table 3: Induction of Apoptosis (Annexin V Positive Cells)
| Compound | Cell Line | Concentration (µM) | % Apoptotic Cells (approx.) | Citation |
| This compound | MDA-MB-231 | 0.5 | 22.5 | [5] |
| This compound | MDA-MB-231 | 1 | 56.7 | [5] |
| This compound | Jurkat | 10 | Significant cell death observed | [4] |
From the available data, birinapant appears to be more potent than this compound in inducing the degradation of cIAP1 and subsequent activation of caspase-3 in the tested non-small cell lung cancer cell lines.[9] The IC50 values in the MDA-MB-231 breast cancer cell line also suggest a higher potency for birinapant, although this is based on data from separate studies.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and birinapant, and a general workflow for assessing their apoptotic effects.
Caption: Signaling pathway of apoptosis induction by this compound and birinapant.
Caption: General experimental workflow for apoptosis assessment.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and birinapant.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with various concentrations of this compound or birinapant. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound or birinapant at the desired concentrations for the specified time.
-
Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA.
-
Washing: Cells are washed twice with cold PBS and then resuspended in 1X Annexin V Binding Buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.
-
Data Analysis: The percentages of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+) are quantified.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.
-
Cell Lysis: After treatment with this compound or birinapant, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins such as cIAP1, cIAP2, XIAP, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Conclusion
Both this compound and birinapant are potent inducers of apoptosis through their action as SMAC mimetics. They effectively target IAP proteins, leading to the activation of caspases and subsequent cell death in a variety of cancer cell lines. The available evidence, particularly from a direct comparative study in NSCLC cells, suggests that birinapant may exhibit greater potency in degrading cIAP1 and activating the apoptotic cascade compared to this compound .[9] However, the relative efficacy of these compounds can be cell-type dependent and influenced by the specific genetic and molecular context of the tumor. Further head-to-head studies across a broader range of cancer models are warranted to fully elucidate their comparative advantages and inform their clinical development and application. This guide provides a foundational understanding for researchers to design and interpret experiments involving these two important SMAC mimetics.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound enhances apoptosis in Lung cancer cells by ameliorating caspase expressions through attenuation of XIAP, cIAP-1, and cIAP-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Birinapant selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cIAP1/2 are involved in the radiosensitizing effect of birinapant on NSCLC cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of BV6 for Inhibitor of Apoptosis (IAP) Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Inhibitor of Apoptosis (IAP) antagonist BV6 with other notable IAP inhibitors. The specificity and performance of these compounds are evaluated based on available experimental data, offering a valuable resource for researchers investigating apoptosis-related signaling pathways and developing novel cancer therapeutics.
Introduction to IAP Antagonists and this compound
Inhibitor of Apoptosis (IAP) proteins are key regulators of programmed cell death, often found overexpressed in cancer cells, contributing to therapeutic resistance. Smac/DIABLO is an endogenous mitochondrial protein that antagonizes IAPs, promoting apoptosis. Small-molecule Smac mimetics have been developed to mimic this activity and are a promising class of anti-cancer agents.
This compound is a potent, cell-permeable, bivalent Smac mimetic that targets several members of the IAP family, primarily cIAP1, cIAP2, and XIAP.[1] Its bivalency is thought to confer increased potency compared to monovalent mimetics.[2] this compound induces the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2, leading to the activation of the non-canonical NF-κB pathway and sensitization of tumor cells to apoptosis-inducing stimuli like TNFα and TRAIL.[3][4]
Comparative Analysis of IAP Antagonist Specificity
The specificity of an IAP antagonist is a critical determinant of its biological activity and potential therapeutic window. The following table summarizes the binding affinities of this compound and other well-characterized IAP inhibitors for key IAP family members.
| Compound | Type | cIAP1 | cIAP2 | XIAP | ML-IAP | Reference |
| This compound | Bivalent Smac Mimetic | Potent Antagonist | Potent Antagonist | 0.21-0.30 µM (Apparent Intracellular Affinity) | Potent Antagonist | [5][6] |
| Birinapant (TL32711) | Bivalent Smac Mimetic | <1 nM (Kd) | High Affinity | 45 nM (Kd) | - | [7] |
| GDC-0152 (CUDC-427) | Monovalent Smac Mimetic | 17 nM (Ki) | 43 nM (Ki) | 28 nM (Ki) | 14 nM (Ki) | |
| SM-164 | Bivalent Smac Mimetic | 0.31 nM (Ki) | 1.1 nM (Ki) | 0.56 nM (Ki) | - | [2] |
| AT-406 (Debio 1143/Xevinapant) | Monovalent Smac Mimetic | 1.9 nM (Ki) | 5.1 nM (Ki) | 66.4 nM (Ki) | - | [7] |
| LCL161 | Monovalent Smac Mimetic | 0.4 nM (IC50) | - | 35 nM (IC50) | - | [7] |
Note: Data is presented as Ki (inhibition constant), Kd (dissociation constant), or apparent intracellular affinity. Lower values indicate higher binding affinity. Direct comparison between different value types should be made with caution.
Signaling Pathways Modulated by this compound
This compound, like other Smac mimetics, modulates key signaling pathways that control apoptosis and cell survival. A primary mechanism is the induction of cIAP1/2 degradation, which has two major consequences: stabilization of NIK leading to non-canonical NF-κB activation, and sensitization to TNFα-induced apoptosis.
This compound-mediated IAP antagonism signaling pathway.
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This assay is commonly used to determine the binding affinity of IAP antagonists to the BIR domains of IAP proteins.
Principle: The assay measures the change in the polarization of fluorescently labeled Smac-derived peptide (tracer) upon binding to the IAP protein. Small, free-rotating tracers have low polarization, while the larger tracer-protein complex tumbles slower, resulting in higher polarization. An unlabeled antagonist will compete with the tracer for binding to the IAP protein, causing a decrease in polarization.
Fluorescence Polarization Assay Workflow.
Methodology:
-
Reagent Preparation:
-
Purified recombinant IAP protein (e.g., XIAP-BIR3, cIAP1-BIR3) is diluted to a fixed concentration in assay buffer.
-
A fluorescently labeled peptide tracer (e.g., FITC-AVPI) is diluted to a fixed concentration.
-
A serial dilution of the IAP antagonist (e.g., this compound) is prepared.
-
-
Assay Procedure:
-
The IAP protein and fluorescent tracer are added to the wells of a microplate and incubated to allow for binding to reach equilibrium.
-
The serially diluted antagonist is then added to the wells.
-
The plate is incubated again to allow the competition to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
The data is plotted as fluorescence polarization versus the concentration of the antagonist.
-
The IC50 value (the concentration of antagonist that displaces 50% of the tracer) is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki or Kd value is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent tracer.
-
Cellular IAP Degradation Assay
Principle: This assay measures the ability of an IAP antagonist to induce the degradation of endogenous cIAP1 and cIAP2 in cultured cells.
Methodology:
-
Cell Culture and Treatment:
-
Cancer cell lines known to express cIAPs (e.g., MDA-MB-231 breast cancer cells) are cultured to a suitable confluency.
-
Cells are treated with various concentrations of the IAP antagonist (e.g., this compound) for different time points.
-
-
Protein Extraction and Quantification:
-
After treatment, cells are lysed, and total protein is extracted.
-
The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for cIAP1, cIAP2, and a loading control (e.g., β-actin or GAPDH).
-
The membrane is then incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
-
Data Analysis:
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the cIAP1 and cIAP2 bands is quantified and normalized to the loading control.
-
The concentration of the antagonist that causes a 50% reduction in the IAP protein level (DC50) can be determined.
-
Conclusion
This compound is a potent bivalent Smac mimetic that effectively antagonizes cIAP1, cIAP2, and XIAP. While direct, cell-free binding affinity data for this compound is not as readily available as for some other IAP antagonists, cellular assays demonstrate its potent on-target activity, leading to the degradation of cIAPs and induction of apoptosis. The comparative data presented in this guide highlights the varying specificity profiles of different IAP antagonists, which can inform the selection of the most appropriate tool compound for specific research applications. Further studies are warranted to fully elucidate the quantitative binding affinities of this compound for different IAP family members to allow for a more direct comparison with other well-characterized Smac mimetics.
References
- 1. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Degradation of XIAP is Sufficient and Specific to Induce Apoptosis in MYCN-overexpressing High-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the SMAC Mimetic BV6 Across Diverse Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the SMAC mimetic BV6's performance in various preclinical cancer models. The data presented is supported by experimental evidence from peer-reviewed studies.
This compound is a synthetic small-molecule that functions as a Second Mitochondria-derived Activator of Caspases (SMAC) mimetic. It selectively targets and antagonizes members of the Inhibitor of Apoptosis Protein (IAP) family, which are often overexpressed in cancer cells, contributing to therapeutic resistance.[1][2][3] By mimicking the endogenous IAP antagonist SMAC, this compound promotes apoptosis and sensitizes cancer cells to other therapeutic agents.[4][5][6][7] This guide summarizes the efficacy of this compound in non-small cell lung cancer, colorectal cancer, and breast cancer models, providing comparative data and detailed experimental protocols.
Performance of this compound in Different Cancer Models
The efficacy of this compound varies across different cancer cell types and is often enhanced when used in combination with other treatments like radiotherapy or death receptor ligands.
| Cancer Model | Cell Line | Treatment | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | H460 | This compound (5µM) + Radiation (6Gy) | Dose Enhancement Ratio (DER) = 1.42; significant increase in apoptosis. | [8][9][10] |
| HCC193 | This compound (1µM) + Radiation (6Gy) | DER = 1.38; radiosensitization favored the extrinsic apoptosis pathway. | [8][9][10] | |
| NCI-H23 | This compound (IC50) | Reduced mRNA levels of XIAP, cIAP-1, and cIAP-2; increased protein levels of caspase-6 and caspase-7. | [11] | |
| Colorectal Cancer | SW480 | This compound (1µM or 4µM) + Radiation (2Gy or 8Gy) | Significant reduction in cell viability and enhancement of apoptosis, especially with combined treatment. | [12] |
| HT-29 | This compound (1µM or 4µM) + Radiation (2Gy or 8Gy) | Concentration-dependent reduction in cell viability, further enhanced by irradiation. | [12] | |
| HCT-15 | This compound (1µM or 4µM) + Radiation (2Gy or 8Gy) | Showed reduced viability with this compound, which was enhanced by radiation. | [12] | |
| Breast Cancer | MCF-7 | This compound | Downregulates IAPs (XIAP, cIAP1, cIAP2, Survivin) and induces apoptosis. Also downregulates autophagy. | [13] |
| MDA-MB-231 | This compound | Shows promising anti-cancer effects alone and in combination with TRAIL and TNF-α. | [13] | |
| Other Cancer Cell Lines | L363, MM1.s, HT1080, Jurkat | This compound (10µM) | Induced significant cell death after 24 and 48 hours. | [4][5] |
| Amo-1, KMS.11, HeLa | This compound (10µM) | Did not induce significant cell death after 48 hours. | [4][5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
References
- 1. Inhibitor of Apoptosis Proteins: Promising Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis [ouci.dntb.gov.ua]
- 6. The SMAC mimetic this compound sensitizes colorectal cancer cells to ionizing radiation by interfering with DNA repair processes and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The SMAC mimetic this compound induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. SMAC Mimetic this compound Co-Treatment Downregulates the Factors Involved in Resistance and Relapse of Cancer: IAPs and Autophagy [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of BV6: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of BV6, a research chemical identified as a cIAP1 and XIAP antagonist.[1][2][3] Adherence to these guidelines is critical, as improper disposal can pose significant risks.
Crucially, before proceeding with any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer of your specific this compound product. The SDS contains detailed information regarding the compound's hazards, handling, storage, and disposal requirements.
General Disposal Procedures for Research Chemicals like this compound
In the absence of specific disposal instructions for this compound, the following general procedures for hazardous chemical waste should be followed. These are based on established laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.[4][5]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[6] Incompatible materials can react dangerously.
-
Containerization:
-
Waste Accumulation:
-
Store the waste container in a designated and secure satellite accumulation area within the laboratory.
-
Keep the container closed except when adding waste.[7]
-
-
Disposal Request: Once the container is full, or in accordance with your institution's policies, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][9] Never dispose of this compound or its containers in the regular trash or down the drain.[8][10]
Decontamination of Empty Containers
Empty containers that once held this compound must also be managed as hazardous waste until properly decontaminated.
-
Triple Rinsing: The generally accepted procedure for decontaminating empty chemical containers is to triple rinse them with a suitable solvent.[7][11]
Spill Management
In the event of a this compound spill:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Report: Notify your laboratory supervisor and EHS department immediately.
-
Cleanup: Only trained personnel with appropriate PPE and spill kits should perform the cleanup. The spilled material and all cleanup materials must be disposed of as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. ocerws.ocpublicworks.com [ocerws.ocpublicworks.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. youtube.com [youtube.com]
- 9. Hazardous and Universal Waste | Environmental Protection and Waste Handling | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 10. pawneecountykansas.com [pawneecountykansas.com]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guide for Handling BV6
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of BV6, a bivalent SMAC mimetic that functions as a dual inhibitor of cIAP and XIAP.[1][2] Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and maintain a secure laboratory environment.
Hazard Profile and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a SMAC mimetic and an inhibitor of apoptosis (IAP) warrants handling it as a potentially hazardous compound.[1][3] SMAC mimetics are designed to induce apoptosis (programmed cell death) and are used in cancer research.[4][5][6] Although some SMAC mimetics have shown an acceptable safety profile in preclinical models, it is crucial to minimize exposure.[1]
Primary Hazards:
-
The toxicological properties of this compound have not been thoroughly investigated.
-
As an apoptosis-inducing agent, it may pose a risk to healthy cells upon exposure.
-
Like many research chemicals, it may cause irritation to the skin, eyes, and respiratory tract.
General Handling Precautions:
-
Always handle this compound within a certified chemical fume hood or a biological safety cabinet to avoid inhalation of any aerosols or particulates.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the required PPE, which should be selected based on a risk assessment of the specific procedures being performed.[5][6][7][8][9]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact and absorption. The outer glove should be worn over the cuff of the lab coat. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and aerosols that could come into contact with the eyes. |
| Lab Coat/Gown | A disposable, low-permeability gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when there is a risk of generating aerosols or handling the powder form outside of a contained workspace. | Prevents the inhalation of airborne particles of the compound. |
| Foot Protection | Closed-toe shoes. | Protects feet from potential spills. |
Operational Plan: Handling and Experimental Protocols
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the manufacturer's specific storage temperature recommendations.
Preparation of Stock Solutions:
-
All manipulations involving the solid form of this compound should be performed in a chemical fume hood to minimize inhalation risk.
-
Use appropriate solvents as recommended by the supplier. For example, this compound can be dissolved in DMSO to prepare a stock solution.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Experimental Protocol: In Vitro Treatment of Non-Small Cell Lung Carcinoma (NSCLC) Cell Lines
The following is a general protocol based on published research for the in vitro use of this compound.[3][10] Researchers should adapt this protocol to their specific experimental needs.
Cell Lines:
-
HCC193 and H460 (human non-small cell lung carcinoma cell lines)
Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell viability assay reagents (e.g., MTS)
Procedure:
-
Cell Seeding: Seed HCC193 and H460 cells in appropriate culture plates at a density suitable for the planned assay and allow them to adhere overnight.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound. A common concentration range for in vitro studies is 1 µM to 5 µM.[3][10] A vehicle control (e.g., DMSO) should be included in all experiments.
-
Incubation: Incubate the cells with this compound for the desired duration. Published studies have used incubation times ranging from 24 to 48 hours.[10]
-
Analysis: Following incubation, perform the desired downstream analyses, such as:
-
Cell Viability Assays: To determine the effect of this compound on cell proliferation.
-
Apoptosis Assays: (e.g., Hoechst staining, Annexin V/PI staining) to confirm the induction of apoptosis.
-
Western Blotting: To analyze the expression levels of target proteins such as cIAP1 and XIAP.[3]
-
Quantitative Data from a Representative Study [3][10]
| Cell Line | This compound Concentration | Incubation Time | Observed Effect |
| HCC193 | 1 µM | 24 hours | Significant sensitization to radiation. |
| H460 | 5 µM | 48 hours | Significant enhancement of radiosensitivity. |
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[11][12]
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, gowns, pipette tips, and culture plates, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused stock solutions and culture media, in a separate, leak-proof, and clearly labeled hazardous waste container. Do not pour this compound-containing solutions down the drain.
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
Disposal Procedure:
-
Ensure all waste containers are securely sealed.
-
Label containers with "Hazardous Waste" and the full chemical name "this compound".
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[11][13]
Emergency Procedures
Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the spill involves powder.
-
Contain the spill using a chemical spill kit with absorbent materials.
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with an appropriate decontaminating solution.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
In all cases of personal exposure, seek immediate medical attention and provide the medical personnel with as much information about the compound as possible.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. longdom.org [longdom.org]
- 2. Smac mimetics and innate immune stimuli synergize to promote tumor death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pogo.ca [pogo.ca]
- 7. benchchem.com [benchchem.com]
- 8. Personal Protective Equipment (PPE) for Cytostatics | SKAN AG [skan.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. This compound, an IAP antagonist, activates apoptosis and enhances radiosensitization of non-small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
